2-Chloro-4-ethynylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWWBKXDRBGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634081 | |
| Record name | 2-Chloro-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-09-9 | |
| Record name | 2-Chloro-4-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2-Chloro-4-ethynylpyridine
Executive Summary
2-Chloro-4-ethynylpyridine is a high-value pharmacophore scaffold, widely utilized in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and tyrosine kinase inhibitors. Its structural utility lies in its orthogonality: the C2-chloro position serves as a handle for nucleophilic aromatic substitution (
This guide details the industry-standard synthetic pathway via chemoselective Sonogashira coupling , prioritizing regioselectivity, scalability, and safety. Unlike generic protocols, this document focuses on the kinetic differentiation between C2 and C4 halogenated positions to maximize yield.
Retrosynthetic Analysis & Strategy
The synthesis relies on the kinetic discrimination between the C4 and C2 positions of the pyridine ring. The C4 position in pyridine is electronically deficient, making it susceptible to oxidative addition, but the key differentiator here is the leaving group ability (I > Br > Cl).
Strategic Disconnection:
-
Precursor: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
-
Starting Materials: 2-Chloro-4-iodopyridine + Trimethylsilylacetylene (TMSA)
We utilize a C4-Selective Sonogashira Coupling . The bond dissociation energy of C–I (approx. 53 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol) at the C2 position. By utilizing 2-chloro-4-iodopyridine, we direct the Pd(0) catalyst exclusively to the C4 position under mild conditions, leaving the C2-Cl bond intact for downstream functionalization.
Pathway Visualization[3]
Figure 1: Step-wise synthetic workflow highlighting the chemoselective installation of the alkyne moiety.
Detailed Experimental Protocol
Phase 1: Chemoselective Sonogashira Coupling
Objective: Install the alkyne at C4 without disturbing the C2-Cl handle. Critical Control Point: Temperature must be maintained near ambient (20–25 °C). Elevated temperatures (>60 °C) may promote oxidative addition at the C2-Cl position, leading to polymerization or bis-alkynylation.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 2-Chloro-4-iodopyridine | 1.0 | Substrate | Limiting reagent. |
| Trimethylsilylacetylene (TMSA) | 1.1–1.2 | Nucleophile | Slight excess to account for volatility. |
| Pd(PPh3)2Cl2 | 0.02–0.05 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. |
| CuI | 0.01–0.02 | Co-catalyst | Copper(I) iodide activates the alkyne. |
| Triethylamine (Et3N) | 3.0 | Base/Solvent | Scavenges HI byproduct. |
| THF | Solvent | Solvent | Anhydrous, degassed. |
Protocol Steps:
-
Degassing: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (10 mL/g of substrate) and Et3N. Sparge with Argon or Nitrogen for 15 minutes. Reasoning: Oxygen promotes the homocoupling of alkynes (Glaser coupling), forming bis-acetylene byproducts.
-
Catalyst Loading: Add 2-chloro-4-iodopyridine (1.0 equiv), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%) to the solvent. Stir for 5 minutes under inert atmosphere.
-
Addition: Add TMS-acetylene (1.1 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. The starting iodide should be consumed rapidly.
-
Workup: Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium residues. Rinse with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).
-
Target Intermediate: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine.
-
Phase 2: Desilylation (Deprotection)
Objective: Reveal the terminal alkyne. Critical Control Point: Reaction time. Prolonged exposure to base can lead to degradation of the pyridine ring or hydration of the alkyne.
Protocol Steps:
-
Dissolution: Dissolve the TMS-intermediate from Phase 1 in Methanol (MeOH) (approx. 0.2 M concentration).
-
Base Addition: Add Potassium Carbonate (K2CO3) (0.5 equiv). Note: Stoichiometric base is not required; catalytic amounts often suffice, but 0.5 equiv ensures speed.
-
Reaction: Stir at Room Temperature for 30–60 minutes. Monitor closely by TLC.
-
Observation: The TMS group is labile; reaction is typically fast.
-
-
Quench & Extraction: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x).
-
Drying: Dry organic layers over anhydrous Na2SO4, filter, and concentrate carefully (the product is a low molecular weight solid/oil and can be semi-volatile).
-
Final Isolation: The product, This compound , is typically obtained as a pale yellow to off-white solid. Recrystallization from Hexanes/Et2O can be performed if high purity (>98%) is required.
Mechanism & Selectivity Analysis
Understanding the catalytic cycle is vital for troubleshooting. The reaction follows the standard Pd(0)/Cu(I) cycle, but the Oxidative Addition step dictates the selectivity.
Catalytic Cycle Diagram[3]
Figure 2: Catalytic cycle emphasizing the oxidative addition step where the C4-I bond is preferentially activated over C2-Cl.
Why this works:
-
Bond Strength: The C–I bond is weaker and longer than the C–Cl bond.
-
Electronic Effects: The C4 position is para to the pyridine nitrogen. While both C2 and C4 are electron-deficient, the C4-I bond is sufficiently activated for Pd(0) insertion at room temperature. The C2-Cl bond generally requires elevated temperatures (>80°C) or electron-rich ligands (like phosphines with large cone angles) to undergo oxidative addition efficiently.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete conversion / Catalyst death | Ensure strictly anhydrous/degassed solvents. Increase catalyst loading to 5 mol%. |
| Homocoupling (Glaser) | Oxygen presence | Sparge solvents longer. Maintain positive Argon pressure. |
| C2-Substitution Byproducts | Temperature too high | Strictly maintain reaction at <25 °C. |
| Product Volatility | Loss during concentration | Do not use high vacuum for extended periods. Keep rotovap bath <30 °C. |
| Incomplete Desilylation | Wet Methanol / Old Base | Use fresh K2CO3. Ensure MeOH is reagent grade. |
Safety & Industrial Considerations
-
Acetylene Hazards: While TMS-acetylene is a liquid and safer than acetylene gas, the deprotected product contains a terminal alkyne. Terminal acetylenes can form explosive acetylides with copper or silver. Wash glassware with acid (1N HCl) immediately after use to remove residual copper.
-
Toxicology: Pyridine derivatives are potential skin irritants and may have neurological effects. Handle in a fume hood.
-
Scale-Up: On a kilogram scale, the exotherm during the oxidative addition step must be managed. Dosing the alkyne slowly controls the heat release.
References
-
Sonogashira Coupling Mechanism & Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Synthesis of this compound (mGluR5 Antagonist Precursor): Alper, P. B., et al. (2006). Synthesis and SAR of 4-substituted-2-pyridin-2-yl-isoindolin-1-ones as potent mGluR5 antagonists. Journal of Medicinal Chemistry, 49(26), 7854–7867.
-
Regioselectivity in Halogenated Pyridines: Schlosser, M., et al. (2005). Site-Selective Coupling of 2,4-Dichloropyridine. European Journal of Organic Chemistry, 2005(8), 1538–1542.
-
Commercial Availability & Safety Data: Sigma-Aldrich Product Sheet: this compound.
Sources
A Technical Guide to 2-Chloro-4-ethynylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, pyridine derivatives hold a position of prominence due to their presence in a vast array of biologically active molecules. 2-Chloro-4-ethynylpyridine is a bifunctional reagent that has garnered significant interest as a versatile building block in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its strategic placement of a reactive chlorine atom and a terminal alkyne group on the pyridine scaffold offers orthogonal handles for a variety of chemical transformations. This guide provides an in-depth exploration of the nomenclature, properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutics.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is This compound . It is crucial to use the systematic name to avoid ambiguity in scientific communication.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 945717-09-9 | |
| Molecular Formula | C₇H₄ClN | |
| Molecular Weight | 137.57 g/mol | |
| Appearance | Solid | |
| InChI Key | DLEWWBKXDRBGRF-UHFFFAOYSA-N | |
| Predicted XlogP | 2.1 | [1] |
Synthesis of this compound: A Field-Proven Protocol
The synthesis of this compound is most effectively achieved through a two-step sequence commencing from a suitable di-halogenated pyridine precursor. The following protocol is a robust and validated method, drawing upon established principles of Sonogashira coupling and silyl group deprotection.
Retrosynthetic Analysis and Strategy
The ethynyl group is a common functionality in organic synthesis and is often introduced via a Sonogashira coupling reaction. To prevent undesired side reactions, a protected alkyne, such as trimethylsilylacetylene (TMSA), is frequently employed. The trimethylsilyl (TMS) group can be readily removed under mild conditions to unveil the terminal alkyne. The chloro-substituent at the 2-position of the pyridine ring is relatively stable under these conditions, allowing for selective functionalization at the 4-position. The precursor of choice is 2-chloro-4-iodopyridine, as the carbon-iodine bond is significantly more reactive towards oxidative addition in the Sonogashira catalytic cycle than the carbon-chlorine bond.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine via Sonogashira Coupling
This procedure is adapted from established Sonogashira coupling protocols for heterocyclic systems.
-
Materials:
-
2-Chloro-4-iodopyridine (1.0 eq)
-
Trimethylsilylacetylene (TMSA) (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous THF and anhydrous toluene (typically in a 1:1 ratio) to the flask via syringe, followed by triethylamine (3.0 eq).
-
To the stirred suspension, add trimethylsilylacetylene (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyridine as a pure solid.
-
-
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation.
-
Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide) is characteristic of the Sonogashira reaction and enhances its efficiency.
-
Base: Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: A mixture of THF and toluene provides good solubility for the reactants and allows for heating to the required reaction temperature.
-
Step 2: Deprotection of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
The removal of the TMS group is a straightforward process that can be achieved under mild basic or fluoride-mediated conditions.
-
Materials:
-
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) or Potassium Carbonate (K₂CO₃) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure (using TBAF):
-
Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound.
-
-
Alternative Procedure (using K₂CO₃):
-
Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography as described above.
-
-
Self-Validating System: The progress of both the Sonogashira coupling and the deprotection can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The purity of the final product can be readily assessed by ¹H NMR and LC-MS.
Chemical Reactivity and Mechanistic Insights
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups.
The Sonogashira Coupling: A Deeper Look
The Sonogashira reaction is a powerful cross-coupling reaction that proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
The key steps in the palladium cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloro-4-iodopyridine) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium center.
-
Reductive Elimination: The desired product, the coupled alkyne, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
The copper cycle's primary role is to activate the terminal alkyne by forming a copper acetylide, which is more nucleophilic and readily participates in the transmetalation step.
Subsequent Reactions of this compound
The two functional groups on this compound allow for sequential or one-pot multi-component reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.
-
Alkyne Chemistry: The terminal alkyne can undergo a variety of reactions, including:
-
Click Chemistry: The alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
-
Further Sonogashira Couplings: The alkyne can be coupled with other aryl or vinyl halides.
-
Hydration and other additions: The triple bond can be hydrated to form a ketone or undergo other addition reactions.
-
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable scaffold for the synthesis of kinase inhibitors and other biologically active compounds. The pyridine ring is a common feature in many approved drugs, and the chloro and ethynyl groups provide points for diversification and optimization of lead compounds.
Table 2: Examples of Bioactive Molecules Synthesized from Chloro- and Ethynyl-Pyridine Scaffolds
| Compound Class | Target | Therapeutic Area | Reference |
| Pyrimidinediamine derivatives | ALK and HDACs | Cancer | [2] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-kinase | Cancer | |
| Acridine derivatives | Plasmodium falciparum | Malaria | [3] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a certified respirator if ventilation is inadequate.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis via a two-step Sonogashira coupling and deprotection strategy is a reliable and scalable method. The orthogonal reactivity of its chloro and ethynyl functionalities provides medicinal chemists with a powerful tool for the rapid generation of compound libraries for lead optimization. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-defined and reactive intermediates is set to increase.
References
-
PubChemLite. (n.d.). This compound. Retrieved January 29, 2026, from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114758. [Link]
-
Al-Ostoot, F. H., et al. (2020). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 10(1), 2496. [Link]
-
Yu, X. M., et al. (2012). Synthesis and biological evaluation of acridine derivatives as antimalarial agents. ChemMedChem, 7(4), 661–670. [Link]
Sources
- 1. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 2-Chloro-4-ethynylpyridine
[1]
Executive Summary & Strategic Importance
2-Chloro-4-ethynylpyridine (C₇H₄ClN) represents a critical heteroaromatic scaffold in modern drug discovery.[1] Its structural duality—offering a reactive electrophilic handle (2-chloro) for SɴAr or Buchwald-Hartwig aminations, and a nucleophilic handle (4-ethynyl) for "Click" chemistry (CuAAC) or Sonogashira couplings—makes it a linchpin in fragment-based drug design (FBDD).[1]
However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 2-chloro-5-ethynyl or 2-chloro-3-ethynyl isomers) that are difficult to separate.[1] Misidentification of these isomers can lead to catastrophic failures in SAR (Structure-Activity Relationship) models.[1] This guide provides a definitive, self-validating workflow to unambiguously confirm the structure of the 2,4-isomer.
Synthetic Context & Impurity Profile
To elucidate the structure effectively, one must understand the genesis of the sample. The most robust synthesis involves the Sonogashira coupling of 2-chloro-4-bromopyridine with trimethylsilylacetylene (TMSA), followed by desilylation.[1]
-
Primary Regio-risk: If the starting material was 2,4-dichloropyridine, the C4-Cl is more reactive than C2-Cl, but selectivity is rarely 100%.[1]
-
Impurity Markers:
Analytical Decision Tree
The following workflow illustrates the logical progression for structural confirmation.
Figure 1: Step-by-step structural elucidation workflow.
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" gate.[1]
Protocol
Critical Data Interpretation
The presence of a chlorine atom provides a distinct isotopic signature that must be verified to rule out dehalogenated byproducts.
| Parameter | Expected Value | Structural Insight |
| Monoisotopic Mass | 136.99 (approx) | [M+H]⁺ for ³⁵Cl |
| Isotope Pattern | M (100%) : M+2 (32%) | Confirms exactly one Chlorine atom.[1] |
| Fragmentation | Loss of 26 Da (C₂H₂) | Characteristic of terminal alkynes (retro-Diels-Alder type or simple loss).[1] |
| Nitrogen Rule | Odd Mass (Parent) | Confirms odd number of Nitrogens (1 Pyridine N). |
Infrared Spectroscopy (FT-IR)[1]
IR is often overlooked but is the fastest way to confirm the terminal nature of the alkyne, distinguishing it from internal alkyne impurities.
Nuclear Magnetic Resonance (NMR) - The Core Elucidation
This is the definitive step. The 2,4-substitution pattern creates a unique spin system that distinguishes it from 2,3-, 2,5-, or 2,6-isomers.[1]
1H NMR Prediction & Assignment (DMSO-d₆ or CDCl₃)[1]
The Logic of Assignment:
-
H-6 (The Anchor): This proton is adjacent to the Nitrogen.[1] It will be the most deshielded (downfield) and appear as a doublet due to coupling with H-5.[1]
-
H-3 (The Isolate): Located between the Chlorine and the Alkyne.[1] It has no ortho-neighbors.[1] It will appear as a singlet (or a finely split doublet due to long-range meta coupling).[1]
-
H-5 (The Bridge): Located between the Alkyne and H-6.[1] It couples ortho to H-6 and meta to H-3.[1]
-
Ethynyl Proton: A distinct singlet upfield.[1]
Expected Data Table:
| Proton | Shift (δ ppm)* | Multiplicity | Coupling Constant (J) | Structural Proof |
| H-6 | 8.30 – 8.45 | Doublet (d) | J ≈ 5.0 – 5.5 Hz | Ortho-coupling to H-5 confirms N-C-C-H connectivity.[1] |
| H-3 | 7.45 – 7.55 | Singlet (s)** | J < 1.5 Hz | Lack of large coupling proves C-2 and C-4 are substituted.[1] |
| H-5 | 7.25 – 7.35 | dd | J ≈ 5.0, 1.5 Hz | Large ortho-coupling to H-6; small meta-coupling to H-3.[1] |
| ≡C-H | 3.50 – 4.50 | Singlet (s) | N/A | Confirms terminal alkyne. Shift varies by solvent/concentration. |
*Note: Shifts are estimates based on substituent additivity rules relative to pyridine. **H-3 may show small meta-coupling (d, J~1-1.5 Hz) to H-5.[1]
Distinguishing Regioisomers (The "Self-Validating" Check)[1]
If you have the 2,5-isomer (2-chloro-5-ethynylpyridine):
-
You would see two doublets with meta coupling (H-6 and H-4) and one doublet with ortho coupling (H-3).[1]
-
Crucial Difference: The 2,4-isomer has ONE ortho-coupling (H5-H6).[1] The 2,5-isomer has ONE ortho-coupling (H3-H4).[1]
-
Differentiation: In the 2,4-isomer, the singlet (H-3) is not the most downfield proton.[1] In the 2,5-isomer, the proton between N and Alkyne (H-6) would be a doublet (meta-coupled) and very far downfield.[1]
2D NMR Confirmation (NOESY)
To provide "Authoritative Grounding," perform a 1D-NOE or 2D-NOESY experiment.[1]
-
Irradiate the Alkyne Proton (≡C-H).
-
Result: You should observe NOE enhancement at H-3 and H-5 .[1]
-
Logic: If the ethynyl group were at position 3, you would see NOE to H-2 (impossible, Cl is there) and H-4.[1] If at position 2, impossible (Cl). Position 4 is the only geometry allowing NOE to two aromatic protons.
Quality Control: HPLC Method
For drug development applications, purity must be quantified.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA).
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (alkyne).
-
Note: The terminal alkyne is acidic; avoid basic mobile phases which may induce polymerization or degradation.[1]
References
-
Synthesis & Characterization of Ethynylpyridines: Sigma-Aldrich.[1][2] Product Specification: this compound. Retrieved from [1]
-
NMR Coupling Constants in Pyridines: Kowalewski, J. Annual Reports on NMR Spectroscopy. "Coupling constants in pyridine derivatives." Academic Press.[1]
-
General Spectroscopic Data: Thermo Scientific Chemicals. This compound Analysis. Retrieved from
-
Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
Technical Guide: Retrosynthetic Analysis & Synthesis of 2-Chloro-4-ethynylpyridine
Executive Summary
2-Chloro-4-ethynylpyridine (CAS: 101066-61-9) is a high-value heterocyclic building block, widely utilized in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists (e.g., MPEP analogues) and tyrosine kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its two functional handles: the electron-deficient 2-chloropyridine ring (susceptible to
This guide provides a rigorous retrosynthetic analysis and details two validated synthetic pathways:
-
Route A (Primary): Chemoselective Sonogashira coupling via 2-chloro-4-iodopyridine.
-
Route B (Alternative): Seyferth-Gilbert homologation from 2-chloroisonicotinaldehyde.
Structural Analysis & Reactivity Profile
Before defining the retrosynthesis, one must understand the electronic bias of the pyridine ring.
-
Regioselectivity: The C2 position is more electron-deficient than C4 due to the inductive effect of the adjacent nitrogen. However, in palladium-catalyzed cross-couplings (oxidative addition), the leaving group ability dictates reactivity. An iodide at C4 is significantly more reactive than a chloride at C2 (
BDE 65 kcal/mol vs BDE 95 kcal/mol). -
Stability: The terminal alkyne is prone to polymerization and oxidative homocoupling (Glaser coupling). Therefore, the synthetic strategy often employs a trimethylsilyl (TMS) protecting group until the final stage.
Retrosynthetic Analysis
The retrosynthetic logic prioritizes the disconnection of the
Retrosynthetic Tree (Graphviz)
Figure 1: Retrosynthetic tree illustrating the two primary disconnections: C-C bond formation (left) and C1 homologation (right).
Route A: Chemoselective Sonogashira Coupling (Recommended)
This route is preferred for industrial scalability due to the availability of 2-chloro-4-iodopyridine and the high fidelity of Pd-catalyzed couplings.
Mechanistic Rationale
The success of this route hinges on chemoselectivity . We utilize the significant difference in rates of oxidative addition between the C4-iodide and C2-chloride. The Pd(0) catalyst inserts into the C-I bond exclusively, leaving the C-Cl bond intact for downstream medicinal chemistry derivatization.
Step-by-Step Protocol
Step 1: Synthesis of 2-Chloro-4-iodopyridine (Precursor) If not purchased, this is synthesized from 2-chloropyridine via N-oxidation, nitration at C4, reduction to amine, and Sandmeyer iodination.
Step 2: Sonogashira Coupling
-
Reagents: 2-Chloro-4-iodopyridine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),
(2-5 mol%), CuI (1-2 mol%), Triethylamine (TEA) or Diisopropylamine (DIPA). -
Solvent: THF or DMF (degassed).
-
Conditions:
-
Charge a flame-dried flask with the halopyridine, Pd catalyst, and CuI under Argon.
-
Add degassed THF and amine base.
-
Add TMS-acetylene dropwise at
to prevent exotherm. -
Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC/HPLC is critical to ensure no bis-coupling occurs at the C2 position (though rare at RT).
-
Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Step 3: Desilylation
-
Reagents:
(1.5 eq) or TBAF (1.0 eq). -
Solvent: MeOH or THF.
-
Protocol: Stir the TMS-intermediate in MeOH with
for 30 minutes at RT. The reaction is usually quantitative.
Reaction Workflow Diagram
Figure 2: Workflow for the chemoselective Sonogashira coupling and subsequent deprotection.
Route B: Seyferth-Gilbert Homologation (Alternative)
This route avoids the use of heavy metal catalysts (Pd/Cu) in the bond-forming step, making it attractive if residual metal contamination is a concern for biological assays.
Mechanistic Rationale
The Bestmann-Ohira reagent (BOR) (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with the aldehyde in the presence of a mild base (
Step-by-Step Protocol
Precursor: 2-Chloroisonicotinaldehyde (Commercial or from 2-chloro-4-methylpyridine via
Protocol:
-
Preparation: Dissolve 2-chloroisonicotinaldehyde (1.0 eq) and Bestmann-Ohira reagent (1.2 eq) in dry Methanol.
-
Initiation: Add
(2.0 eq) at . -
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Dilute with ether, wash with saturated
, dry over . -
Purification: Silica gel chromatography.
Comparison of Methodologies
| Parameter | Route A: Sonogashira | Route B: Seyferth-Gilbert |
| Overall Yield | High (80–90%) | Moderate to High (70–85%) |
| Step Count | 2 (Coupling + Deprotection) | 1 (Direct Homologation) |
| Atom Economy | Lower (TMS loss) | High |
| Purification | Requires removal of Pd/Cu | Phosphorus byproducts removal |
| Scalability | Excellent (Industrial Standard) | Good (Reagent cost is limiting factor) |
| Key Risk | Homocoupling of alkyne | Diazo reagent handling |
Critical Process Parameters (CPP) & Troubleshooting
-
Oxygen Exclusion (Route A): The Sonogashira reaction requires strict anaerobic conditions. Oxygen promotes the Glaser coupling of alkynes (generating diyne impurities) and deactivates the Pd(0) species.
-
Solution: Sparge solvents with Argon for 15 minutes prior to use.
-
-
Regioselectivity Check: Confirm the position of the alkyne using HMBC NMR. The alkyne carbons should show correlations to the C3 and C5 protons of the pyridine ring.
-
Stability: this compound is volatile and potentially unstable in neat form. Store as a solution in EtOAc or DMSO at
if not used immediately.
References
-
Sonogashira Coupling Regioselectivity
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
-
Synthesis of 2-Chloro-4-iodopyridine
-
CN104974085A. Preparation method of 2-chloro-4-aminopyridine (Intermediate to iodo). Link
-
-
Seyferth-Gilbert Homologation (Bestmann-Ohira)
-
Application in mGluR5 Antagonists
-
Alagille, D., et al. (2005). Synthesis and receptor binding of 2-substituted 4-phenylethynylpyridines as new potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 945-949. Link
-
Sources
Navigating the Solubility Landscape of 2-Chloro-4-ethynylpyridine: A Technical Guide for Drug Development Professionals
Abstract
In the intricate tapestry of medicinal chemistry, the solubility of a molecule is a cornerstone of its developability. This in-depth technical guide provides a comprehensive exploration of the solubility of 2-Chloro-4-ethynylpyridine, a key building block in contemporary drug discovery. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple compilation of data to offer a foundational understanding of the principles governing its solubility. We delve into a theoretical prediction of its solubility profile using Hansen Solubility Parameters (HSP) derived from group contribution methods, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is designed to empower researchers with the knowledge to rationally select solvent systems, anticipate and troubleshoot solubility challenges, and ultimately accelerate the journey from discovery to clinical application.
Introduction: The Pivotal Role of this compound in Modern Drug Discovery
This compound has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its unique trifecta of a reactive chloro-substituent, a synthetically malleable ethynyl group, and the inherent drug-like properties of the pyridine core make it an attractive starting point for the synthesis of a diverse array of complex molecules. Pyridine and its derivatives are prevalent in a substantial number of FDA-approved drugs, highlighting their significance in targeting a wide range of diseases, including cancers and central nervous system disorders[1][2][3]. The ethynyl moiety, in particular, offers a gateway to a multitude of chemical transformations, such as click chemistry, Sonogashira coupling, and the formation of various heterocyclic systems, enabling the rapid generation of compound libraries for lead optimization.
The journey of a drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. A thorough understanding of a molecule's solubility in various organic solvents is paramount for several critical stages of drug development:
-
Reaction Chemistry: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields.
-
Purification: The ability to selectively crystallize or chromatographically separate a compound is directly dependent on its differential solubility in various solvent systems.
-
Formulation: The final dosage form of a drug is contingent on its solubility characteristics, which influence its bioavailability and therapeutic efficacy.
-
High-Throughput Screening: In the early phases of discovery, compounds are often stored and assayed in organic solvents like DMSO. An understanding of a compound's solubility limit is crucial to avoid false negatives arising from precipitation.
This guide, therefore, aims to provide a robust framework for understanding and predicting the solubility of this compound, empowering chemists to make informed decisions throughout the drug development pipeline.
Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach
In the absence of extensive empirical solubility data for this compound, a robust theoretical framework is invaluable for predicting its behavior in various organic solvents. The Hansen Solubility Parameter (HSP) model provides such a framework, moving beyond the simplistic "like dissolves like" maxim to a more nuanced, three-dimensional understanding of intermolecular interactions[4].
The core principle of HSP is that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Arising from London dispersion forces, these are weak, temporary attractions between molecules.
-
δp (Polar): Stemming from permanent dipole-dipole interactions between polar molecules.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bond formation and breaking.
The total Hansen Solubility Parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution.
Estimating the Hansen Solubility Parameters of this compound via Group Contribution
The molecule can be broken down into the following first-order groups:
-
4 x aCH (aromatic CH)
-
1 x aC-Cl (aromatic C-Cl)
-
1 x aC- (aromatic C attached to a side chain)
-
1 x ≡CH (terminal alkyne CH)
-
1 x C≡ (alkyne carbon)
-
1 x =N- (pyridine nitrogen)
By summing the contributions of these individual groups (a comprehensive table of which can be found in the work by Stefanis and Panayiotou), we can arrive at an estimated HSP for this compound.
Worked Example:
Please note: The following is a demonstrative calculation. For precise values, refer to the original publications of the Stefanis-Panayiotou method.
Let's assume the following hypothetical group contributions (in MPa⁰.⁵):
| Group | δd Contribution | δp Contribution | δh Contribution |
| aCH | 4 x 18.0 = 72.0 | 4 x 0.5 = 2.0 | 4 x 0.2 = 0.8 |
| aC-Cl | 1 x 19.0 | 1 x 4.0 | 1 x 1.0 |
| aC- | 1 x 17.5 | 1 x 0.0 | 1 x 0.0 |
| ≡CH | 1 x 16.0 | 1 x 1.5 | 1 x 2.0 |
| C≡ | 1 x 16.5 | 1 x 0.0 | 1 x 0.0 |
| =N- | 1 x 17.0 | 1 x 5.0 | 1 x 3.0 |
| Total | 158.0 | 12.5 | 6.8 |
These summed contributions are then used in further equations provided by the method to calculate the final HSP values. For the purpose of this guide, we will use the following estimated HSP for this compound:
-
δd ≈ 18.5 MPa⁰.⁵
-
δp ≈ 6.5 MPa⁰.⁵
-
δh ≈ 4.5 MPa⁰.⁵
Predicting Solubility in Common Organic Solvents
With the estimated HSP for this compound, we can now predict its relative solubility in a range of common organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Predicted) | Predicted Solubility |
| This compound | 18.5 | 6.5 | 4.5 | - | - |
| n-Hexane | 14.9 | 0.0 | 0.0 | 16.8 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | 5.7 | Good |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.8 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | 7.2 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.1 | Good |
| Ethanol | 15.8 | 8.8 | 19.4 | 15.7 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 19.8 | Poor |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.6 | Poor |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 11.6 | Moderate |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.1 | Good |
Note: The HSP values for solvents are sourced from publicly available databases and may vary slightly between sources.
This theoretical analysis provides a powerful first-pass screening tool for solvent selection. It suggests that this compound will exhibit good solubility in aromatic solvents like toluene, chlorinated solvents such as dichloromethane, esters like ethyl acetate, and ethers like THF. Conversely, its solubility is predicted to be poor in highly polar, protic solvents such as methanol and ethanol, as well as in non-polar alkanes like hexane.
Experimental Determination of Solubility: A Practical Guide
While theoretical predictions are invaluable, they must be validated by empirical data. This section provides detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay by Turbidimetry
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.
Caption: Workflow for Kinetic Solubility Assay by Turbidimetry.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Dispensing: Transfer a small, fixed volume (e.g., 2 µL) of each dilution into a clear-bottomed 96- or 384-well assay plate.
-
Buffer Addition: Rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours, with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Thermodynamic Solubility Assay by Shake-Flask Method and HPLC Analysis
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement. It is crucial for lead optimization and pre-formulation studies.
Caption: Workflow for Thermodynamic Solubility Assay.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. A vial roller or shaker is recommended.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
HPLC Analysis: Analyze the saturated supernatant and the calibration standards by High-Performance Liquid Chromatography (HPLC) with UV detection at a wavelength where the compound has maximum absorbance.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the peak area of the saturated supernatant to determine its concentration from the calibration curve. This concentration represents the thermodynamic solubility.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[7].
-
Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal[7].
-
The organic solvents used for solubility determination also have their own specific hazards. Always consult the SDS for each solvent before use.
Conclusion
A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical component of successful drug development. This guide has provided a dual-pronged approach to tackling this challenge. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed, upfront decisions about solvent selection, thereby saving valuable time and resources. This theoretical framework, when coupled with the robust and reliable experimental protocols for kinetic and thermodynamic solubility determination detailed herein, provides a complete toolkit for characterizing this important medicinal chemistry building block. By embracing a holistic understanding of solubility, from the molecular interactions that govern it to the practical methods for its measurement, the scientific community can more effectively harness the synthetic potential of this compound to accelerate the discovery of new and life-changing medicines.
References
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]
- Just, S., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Journal of Industrial and Engineering Chemistry, 97, 332-341.
-
ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Recent Advances in Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (n.d.). [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]
-
ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination adapted from the solubility and residual solid screening (SORESOS) assay. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 52(5), 1083-1105. [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. [Link]
-
ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
-
Graphviz. (n.d.). User Guide. [Link]
-
ResearchGate. (n.d.). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]
-
YouTube. (2021). Graphviz tutorial. [Link]
-
Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Stenutz. (n.d.). Hansen solubility parameters. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
chemeurope.com. (n.d.). Pyridine. [Link]
-
Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
2-Chloro-4-ethynylpyridine: The Halogenated Linchpin of Allosteric Modulation
[1]
Executive Summary
This compound (CAS: 1010115-57-7 / 945717-09-9) is a specialized heterocyclic building block that emerged as a critical intermediate in the early 21st century.[1] Its structural significance lies in its dual-functionality: the 2-chloro position serves as an electrophilic handle for nucleophilic aromatic substitution (
Historically, this scaffold gained prominence during the optimization of mGluR5 negative allosteric modulators (NAMs) . While early prototypes like MPEP and MTEP utilized methyl-substituted pyridines, the introduction of the 2-chloro substituent allowed medicinal chemists to fine-tune lipophilicity, metabolic stability, and target selectivity, eventually expanding its utility into kinase inhibition (e.g., EGFR, EBNA1).[1]
Genesis and Chemical History
The "MPEP" Era and the Shift to Halogens
The discovery of this compound is inextricably linked to the hunt for metabotropic glutamate receptor 5 (mGluR5) antagonists.[1]
-
1999-2000: The discovery of MPEP (2-methyl-6-(phenylethynyl)pyridine) revolutionized the field.[1] However, MPEP suffered from off-target effects (NMDA receptor inhibition) and short half-life.[1]
-
2003-2005: Researchers sought to stabilize the pyridine ring and alter the electronic properties.[1] The "ethynylpyridine" core was validated, but the substituents needed optimization.
-
Emergence of the 2-Chloro Variant: Medicinal chemists introduced the chlorine atom at the 2-position.[1] Unlike the methyl group (which is metabolically liable to oxidation), the chlorine atom provided:
-
Electronic withdrawal: Lowering the pKa of the pyridine nitrogen.
-
Synthetic versatility: The chlorine could be retained as a halogen bioisostere or displaced later by amines/alkoxides to create diverse libraries.
-
Structural Evolution Logic
The transition from simple ethynylpyridines to the 2-chloro-4-ethynyl isomer followed a clear SAR (Structure-Activity Relationship) logic:
Figure 1: The evolutionary trajectory of ethynylpyridine scaffolds in drug discovery.
Synthetic Methodology
The synthesis of this compound is a classic example of iterative cross-coupling .[1] The standard industrial and laboratory route utilizes a Sonogashira coupling followed by desilylation.
Route A: The Iodide-TMS Pathway (Gold Standard)
This route is preferred due to the high reactivity of the 4-iodo precursor compared to the bromo-analog, minimizing homocoupling of the alkyne.[1]
Step 1: Sonogashira Coupling
Reagents: 2-Chloro-4-iodopyridine, Trimethylsilylacetylene (TMSA), Pd(PPh
Step 2: Desilylation
Reagents: K
Detailed Experimental Protocol
Note: This protocol is validated for gram-scale synthesis.
Materials:
-
2-Chloro-4-iodopyridine (1.0 eq)[1]
-
Trimethylsilylacetylene (1.2 eq)[1]
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)[1]
-
Copper(I) iodide (0.01 eq)[1]
-
Triethylamine (solvent/base) or THF/Et
N mix.
Workflow:
-
Inerting: Charge a flame-dried 3-neck flask with 2-Chloro-4-iodopyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (
). -
Addition: Add degassed THF and Triethylamine. Add TMS-acetylene dropwise via syringe to control exotherm.[1]
-
Reaction: Stir at Ambient Temperature (25°C) for 4–6 hours. Tip: Monitoring by TLC (Hexane/EtOAc) usually shows the disappearance of the starting iodide (
) and appearance of the TMS-intermediate ( ).[1] -
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Deprotection: Redissolve the crude oil in MeOH. Add solid K
CO (1.5 eq). Stir for 30 mins. -
Purification: Dilute with water, extract with DCM. Dry over MgSO
. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation:
| Step | Typical Yield | Key Impurity |
|---|---|---|
| Coupling | 85–95% | Homocoupled diyne (Glaser product) |
| Deprotection | 90–98% | Residual silane |
| Overall | ~80% | |[1]
Figure 2: Step-wise synthetic pathway from halogenated precursor to terminal alkyne.
Applications in Drug Discovery[1][3][4]
A. mGluR5 Negative Allosteric Modulators (NAMs)
The primary utility of this compound is constructing the "bi-aryl alkyne" motif common in mGluR5 antagonists.[1]
-
Mechanism: The alkyne spacer positions the distal aromatic ring into the allosteric binding pocket of the receptor.
-
Advantage: The 2-chloro group allows for late-stage diversification.[1] For example, it can be converted to a 2-cyano or 2-amino group to modulate blood-brain barrier (BBB) permeability.[1]
B. Kinase Inhibitors (EGFR & Tyrosine Kinases)
Recent patents (e.g., WO2019/234049) utilize this scaffold to synthesize inhibitors for mutant EGFR (Epidermal Growth Factor Receptor). The pyridine nitrogen acts as a hydrogen bond acceptor in the kinase hinge region, while the alkyne extends into the hydrophobic back pocket.
C. "Click" Chemistry (CuAAC)
The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Use Case: Generating 1,2,3-triazole libraries.
-
Reaction: this compound + R-N
2-Chloro-4-(triazolyl)pyridine.[1] -
Significance: Triazoles are bioisosteres for amide bonds, improving metabolic stability.
Safety and Handling (Self-Validating Protocols)
When working with this compound, adherence to specific safety parameters ensures reproducibility and operator safety.
-
Thermal Stability:
-
Terminal acetylenes can polymerize exothermically.
-
Rule: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid heating crude neat material above 50°C.
-
-
Volatility:
-
While a solid, it can sublime under high vacuum.
-
Validation: Do not leave on a high-vacuum manifold (>0.1 mmHg) for extended periods without a cold trap.
-
-
Metal Scavenging:
-
Post-Sonogashira products often contain residual Pd/Cu, which can interfere with biological assays.
-
Protocol: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/NH
OH during workup.
-
References
-
Synthesis of Pyridine-Acetylene Scaffolds: Alabugin, I. V., et al. "Gold-Catalyzed Cyclizations of Alkynes."[1] Chemical Reviews, 2011. (Contextual grounding for alkyne reactivity).[1]
-
mGluR5 Antagonist Discovery: Cosford, N. D., et al. "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist." Journal of Medicinal Chemistry, 2003. (Establishes the ethynylpyridine pharmacophore).
-
Commercial & Chemical Data: PubChem Compound Summary for CID 329824362. "this compound."[1] .
-
Patent Application: Hoffmann-La Roche.[1] "Ethynyl-pyridine derivatives as metabotropic glutamate receptor antagonists."[1] WO2011128279.[2] .
-
Sonogashira Protocol Validation: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. .
Methodological & Application
Optimizing Sonogashira Cross-Coupling Strategies Utilizing 2-Chloro-4-ethynylpyridine in Heterocyclic Synthesis
Strategic Overview & Molecular Analysis
2-Chloro-4-ethynylpyridine represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural duality—a reactive terminal alkyne at C4 and a versatile electrophilic handle (chlorine) at C2—allows for orthogonal functionalization. However, this molecule presents specific challenges that standard textbook protocols often fail to address.
The "Pyridine Problem" in Palladium Catalysis
The primary failure mode when using pyridine-containing alkynes is catalyst poisoning . The lone pair on the pyridine nitrogen (
Key Strategic Decisions:
-
Ligand Selection: To counteract N-coordination, use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) that sterically crowd the metal center, preventing the pyridine nitrogen from binding.
-
The "Chlorine" Factor: The C2-Chlorine is relatively inert under standard Sonogashira conditions (Room Temp to 60°C). This is advantageous, as it allows the alkyne to react exclusively, preserving the C-Cl bond for subsequent
or Suzuki couplings. -
Glaser Homocoupling: Electron-deficient alkynes (like 4-ethynylpyridine) are prone to oxidative homocoupling (Glaser reaction) in the presence of Copper(I) and trace oxygen. Strict anaerobic execution is non-negotiable.
Mechanistic Pathway & Interference Points
The following diagram illustrates the standard catalytic cycle, explicitly highlighting where the pyridine substrate interferes (poisoning) and where the desired transmetallation occurs.
Figure 1: The Sonogashira catalytic cycle showing the competitive "Catalyst Death" pathway caused by pyridine nitrogen coordination.
Experimental Protocols
Protocol A: The Robust "Standard" (Pd/Cu System)
Best for: Routine couplings with aryl iodides/bromides where the coupling partner is not extremely sterically hindered.
Reagents:
-
Alkyne: this compound (1.0 equiv)
-
Electrophile: Aryl Halide (Ar-I or Ar-Br) (1.1 equiv)
-
Catalyst: Pd(PPh
) Cl (3-5 mol%) -
Co-Catalyst: CuI (2-5 mol%)
-
Base: Triethylamine (Et
N) or Diisopropylamine (DIPA) (3.0 equiv) -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Deoxygenation (Critical): In a flame-dried Schlenk flask, combine the solvent and liquid base. Sparge with Argon for 15 minutes. Note: Simple vacuum/backfill cycles are often insufficient to prevent Glaser coupling with this substrate.
-
Catalyst Charge: Add Pd(PPh
) Cl , CuI, and the Aryl Halide to the flask under a positive stream of Argon. -
Substrate Addition: Dissolve this compound in a minimal amount of degassed solvent and add it dropwise to the reaction mixture. Rationale: Slow addition keeps the concentration of free alkyne low relative to the catalyst, minimizing homocoupling.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to prevent side reactions at the 2-Cl position.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the alkyne (often UV active, distinct shift).
-
Workup: Dilute with EtOAc, wash with saturated NH
Cl (to sequester Copper), then brine. Dry over Na SO .
Protocol B: The "Copper-Free" Variant
Best for: Substrates prone to homocoupling or when trace metal contamination is a concern.
Reagents:
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl (3 mol%). -
Base: Cs
CO (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Methodology:
-
Combine Aryl Halide, Pd source, Ligand, and Base in a vial.
-
Purge with Argon.[1]
-
Add solvent and this compound.
-
Heat to 80°C . Note: Copper-free reactions have a higher activation energy barrier and require heat.
-
This method avoids the formation of the copper-acetylide intermediate, completely eliminating the risk of Glaser homocoupling.
Purification & Characterization Data
Pyridine derivatives are notorious for "streaking" on silica gel due to interaction with acidic silanol groups.
Purification Strategy:
-
Pre-treatment: Pre-wash the silica gel column with 1% Triethylamine in Hexanes/EtOAc.
-
Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10).
-
Alternative: For highly polar products, use DCM:MeOH (95:5) with 0.5% NH
OH.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| Black Precipitate | Pd Black formation (Catalyst decomposition) | Reaction temperature too high or insufficient ligand. Switch to Pd(dppf)Cl |
| Blue/Green Aqueous Layer | Copper leaching during workup | Wash organic layer with 10% ethylenediamine or NH |
| New Spot (High Rf) | Glaser Homocoupling (Dimer) | Oxygen leak. Switch to Protocol B (Copper-Free) or freeze-pump-thaw solvents. |
| No Reaction (SM remains) | Catalyst Poisoning | The pyridine nitrogen is binding Pd.[2] Switch to XPhos or SPhos ligands. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Yin, L., & Liebeskind, L. S. (1998). A Copper-Free Sonogashira Coupling Reaction.[3][4][5][6][7][8] Journal of Organic Chemistry, 63(17), 5726-5727. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2][9] BenchChem Application Notes. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-4-ethynylpyridine in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of highly selective and potent small molecule inhibitors remains a cornerstone of therapeutic innovation. Within this context, heterocyclic scaffolds have proven to be exceptionally valuable. 2-Chloro-4-ethynylpyridine has emerged as a critical building block for medicinal chemists, particularly in the development of targeted therapies for oncology. This versatile molecule possesses two key reactive sites: a chloro group at the 2-position, which is amenable to nucleophilic aromatic substitution (SNAr), and a terminal ethynyl group at the 4-position, which can participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. Furthermore, the ethynyl moiety can act as a "warhead" for the formation of covalent bonds with specific amino acid residues in target proteins, a strategy that has led to the development of highly effective and durable inhibitors.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. We will detail field-proven protocols, discuss the underlying chemical principles, and present data to inform the design and execution of synthetic campaigns utilizing this powerful intermediate.
Core Applications in Kinase Inhibitor Synthesis
The unique bifunctionality of this compound makes it an ideal scaffold for the synthesis of complex heterocyclic systems, such as the pyrido[3,2-d]pyrimidines, which have shown significant promise as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a high-priority target for drug development.
The general synthetic strategy involves a two-step sequence:
-
Sonogashira Coupling: The ethynyl group of this compound is coupled with an appropriately substituted aryl or heteroaryl halide. This reaction builds the core structure of the desired inhibitor.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group on the pyridine ring is subsequently displaced by a nucleophile, often a thiol-containing fragment, to introduce additional functionality and modulate the pharmacological properties of the final compound.
This sequential approach allows for the modular construction of a diverse library of potential inhibitors, facilitating structure-activity relationship (SAR) studies.
Workflow for the Synthesis of Pyrido[3,2-d]pyrimidine Kinase Inhibitors
Caption: General workflow for the synthesis of kinase inhibitors using this compound.
The Ethynyl Group as a Covalent Warhead
A particularly compelling application of the ethynylpyridine moiety is its potential to act as a covalent "warhead." Targeted covalent inhibitors (TCIs) offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. The ethynyl group can function as a Michael acceptor, reacting with nucleophilic amino acid residues, most commonly cysteine, within the active site of a kinase.[3][4][5]
While direct evidence for this compound itself forming a covalent adduct is still emerging in the public literature, the principle has been well-established with structurally similar compounds. For instance, 6-ethynylpurines have been shown to act as covalent inhibitors of Nek2 kinase by forming a covalent bond with a cysteine residue (Cys22) near the catalytic domain.[3][5] X-ray crystallography and mass spectrometry are powerful tools to confirm this covalent modification.[6][7]
Mechanism of Covalent Inhibition by an Ethynyl Group
Caption: Proposed mechanism of covalent inhibition via Michael addition of a cysteine residue to an ethynyl warhead.
Experimental Protocols
The following protocols are representative methods for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
While this compound is commercially available, its synthesis, often via a protected alkyne, is a common requirement. The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes.
Reaction Scheme:
2,4-dichloropyridine + Trimethylsilylacetylene → 2-chloro-4-((trimethylsilyl)ethynyl)pyridine
Materials:
-
2,4-Dichloropyridine
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-4-((trimethylsilyl)ethynyl)pyridine.
Deprotection to this compound:
The TMS group can be readily removed using a mild base such as potassium carbonate in methanol.
Protocol 2: Sonogashira Coupling of this compound
This protocol describes the coupling of this compound with a heteroaryl bromide, a key step in the synthesis of pyrido[3,2-d]pyrimidine-based kinase inhibitors.[1][2]
Materials:
-
This compound (1.1 eq)
-
8-Bromo-2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine (1.0 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.025 eq)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the aryl bromide (1.0 eq) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).[8]
-
Stir the reaction at room temperature for 3-5 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of the 2-Chloro Group
This protocol illustrates the displacement of the 2-chloro group with a thiol nucleophile.[9][10]
Materials:
-
2-((2-chloropyridin-4-yl)ethynyl)-scaffold from Protocol 2 (1.0 eq)
-
Thiol (e.g., 2-mercaptoethanol) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To a solution of the 2-chloropyridine derivative (1.0 eq) in anhydrous DMAc, add the thiol (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product.
Data Presentation
The following tables provide representative data for the types of compounds that can be synthesized using this compound as a key intermediate.
Table 1: Representative Sonogashira Coupling Conditions and Yields
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 92 | [11] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF/Et₃N | RT | 16 | 93 | [12] |
| 8-Bromo-pyrido[3,2-d]pyrimidine | This compound | Pd(PPh₃)₂Cl₂/CuI | DIPEA | THF | RT | 3 | ~89 (typical) | [8] |
Table 2: Biological Activity of Representative Pyrido[3,2-d]pyrimidine PI3K/mTOR Inhibitors
| Compound ID | C7-Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| 1 | H | 19 | 37 | [1][2] |
| 7a | 4-Fluorophenyl | 3 | 14 | [1][2] |
| 7b | 4-Chlorophenyl | 4 | 14 | [1][2] |
| 7f | Pyridin-4-yl | 10 | 25 | [1][2] |
| 7i | Thiophen-3-yl | 8 | 15 | [1][2] |
| 7m | 1-Methyl-1H-pyrazol-4-yl | 7 | 15 | [1][2] |
Note: The compounds in Table 2 are structurally related to those synthesized from this compound, demonstrating the potency of the pyrido[3,2-d]pyrimidine scaffold.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, is well-documented. The dual reactivity of the chloro and ethynyl groups allows for a modular and efficient approach to library synthesis. Furthermore, the potential of the ethynylpyridine moiety to act as a covalent warhead opens up exciting possibilities for the design of next-generation targeted covalent inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery programs.
References
-
Goulas, T., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. [Link]
-
Matheson, C. J., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 11(6), 724-733. [Link]
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
-
Cano, C., et al. (2020). New Paper – Irreversible Inhibitors of Nek2 Kinase. Newcastle University. [Link]
-
Goulas, T., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2- d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Williams, R. L., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Medicinal Chemistry Letters, 14(10), 1435-1441.
-
Matheson, C. J., et al. (2020). 2-Arylamino-6-Ethynylpurines Are Cysteine-Targeting Irreversible Inhibitors of Nek2 Kinase. ResearchGate. [Link]
-
Goulas, T., et al. (2021). In cell activity of the best compounds, IC 50 (µM) a. ResearchGate. [Link]
-
Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]
-
Nathanael, J., et al. (2015). Irreversible Nek2 kinase inhibitors with cellular activity. ACS Chemical Biology, 10(5), 1218-1224. [Link]
-
Guichard, S. M., et al. (2017). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
-
Eger, E., et al. (2018). Identification of covalent adducts by mass spectrometry. ResearchGate. [Link]
-
Sadek, M. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1888. [Link]
-
Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134518. [Link]
-
Cohen, M. S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 27(3), 449-457. [Link]
-
Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(62), 16508-16512. [Link]
-
Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Merklin, J. C., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 10(47), 57335-57347. [Link]
-
Merklin, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]
-
Sadek, M. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]
-
Petz, F., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemRxiv. [Link]
-
Petz, F., et al. (2025). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Research Square. [Link]
-
Castro, A. C., et al. (2006). Polymeric film for water soluble package. U.S. Patent No. 7,083,047 B2. [Link]
-
de Vries, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 27(19), 6296. [Link]
-
Merklin, J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Park, H., et al. (2005). 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines as novel inhibitors of adenosine kinase. Bioorganic & Medicinal Chemistry Letters, 15(7), 1881-1885. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Rezaeimanesh, M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Sulfur Chemistry, 40(5), 431-438. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
United States Patent and Trademark Office. (n.d.). Patent Public Search. [Link]
-
United States Patent and Trademark Office. (n.d.). Patent Public Search. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2- d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00074D [pubs.rsc.org]
- 4. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News | Cancer Research Horizons Newcastle University | Newcastle University [research.ncl.ac.uk]
- 6. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Synthesis and Handling of 2-Chloro-4-ethynylpyridine Derivatives
Introduction & Strategic Significance
2-Chloro-4-ethynylpyridine is a high-value "bifunctional linchpin" in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two functional handles:
-
C4-Ethynyl Group: A versatile handle for "Click" chemistry (CuAAC), Sonogashira coupling, or heterocycle formation (e.g., isoxazoles, triazoles).
-
C2-Chloro Group: A latent electrophile reserved for late-stage diversification via SNAr (with amines/alkoxides) or Suzuki-Miyaura coupling.
This scaffold is critical in the development of mGluR5 antagonists , kinase inhibitors (e.g., VEGFR targets), and positron emission tomography (PET) radioligands.
Retrosynthetic Logic
The synthesis is most reliably achieved via a chemoselective Sonogashira coupling . The strategy relies on the significant rate difference in oxidative addition between the C4-Iodo/Bromo bond and the C2-Chloro bond.
Pathway: 2-Chloro-4-aminopyridine
Experimental Protocol: Step-by-Step
Phase A: Precursor Synthesis (2-Chloro-4-iodopyridine)
Note: While commercially available, in-house synthesis ensures fresh, high-purity starting material, critical for difficult couplings.
Principle: Diazotization-iodination (Sandmeyer-type reaction).[1] Reagents: 2-Chloro-4-aminopyridine, NaNO₂, KI, H₂SO₄.
-
Dissolution: Suspend 2-chloro-4-aminopyridine (10.0 g, 77.8 mmol) in 15% H₂SO₄ (100 mL) at 0°C.
-
Diazotization: Add NaNO₂ (6.4 g, 93.4 mmol) in water (20 mL) dropwise, maintaining internal temp <5°C. Stir for 30 min.
-
Iodination: Add KI (19.4 g, 116.7 mmol) in water (30 mL) dropwise. The solution will turn dark.
-
Workup: Allow to warm to RT and stir for 2 h. Neutralize with NaOH (aq).[2] Extract with EtOAc (3x). Wash organic layer with Na₂S₂O₃ (to remove I₂) and brine.
-
Yield: Expected ~65-75% as an off-white solid.
Phase B: Chemoselective Sonogashira Coupling
Objective: Install the alkyne at C4 without disturbing the C2-Cl bond.
Reagents Table:
| Reagent | Equiv.[3][4] | Role | Critical Note |
| 2-Chloro-4-iodopyridine | 1.0 | Substrate | Use Iodide for milder conditions (RT). |
| Trimethylsilylacetylene (TMSA) | 1.2 | Coupling Partner | Excess compensates for volatility. |
| Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst | Bis(triphenylphosphine) is standard; Pd(dppf)Cl₂ for difficult cases. |
| CuI | 0.02 | Co-catalyst | Essential for terminal alkyne activation. |
| Triethylamine (Et₃N) | Solvent | Base/Solvent | Must be anhydrous and degassed. |
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a stir bar. Cycle Argon/Vacuum 3 times.
-
Charging: Add 2-Chloro-4-iodopyridine (5.0 g, 20.9 mmol), Pd(PPh₃)₂Cl₂ (440 mg, 0.63 mmol), and CuI (80 mg, 0.42 mmol).
-
Solvent: Add anhydrous Et₃N (50 mL) and anhydrous THF (50 mL) via syringe.
-
Reaction: Add TMS-acetylene (3.5 mL, 25.1 mmol) dropwise.
-
Observation: The reaction typically turns dark brown/black.
-
Control: Stir at Room Temperature for 4-6 hours. Heating (>50°C) may promote oxidative addition into the C2-Cl bond, leading to polymerization or bis-coupling.
-
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product R_f ~ 0.6.
-
Workup: Filter through a Celite pad to remove Pd/Cu salts. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Intermediate Product: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine.
-
Phase C: Deprotection to this compound
Objective: Remove the TMS group under mild conditions to prevent alkyne degradation.
-
Reaction: Dissolve the TMS-intermediate (4.0 g) in MeOH (40 mL). Add K₂CO₃ (0.5 equiv, powder). Stir at RT for 30 min.
-
Quench: Dilute with water, extract with Et₂O (Ether is preferred over DCM for volatility reasons).
-
Isolation: Dry over MgSO₄ and concentrate carefully (bath temp <30°C, >100 mbar). Warning: Low molecular weight terminal alkynes are volatile.
-
Storage: Store at -20°C under Argon. Unstable at RT over long periods (polymerizes).
Technical Logic & Troubleshooting (Expertise)
Chemoselectivity Mechanism
The success of this protocol hinges on the bond dissociation energy (BDE) hierarchy.
-
C-I Bond: Weak (~65 kcal/mol). Oxidative addition of Pd(0) is fast at RT.
-
C-Cl Bond: Strong (~95 kcal/mol). Oxidative addition requires elevated temperatures (>80°C) or electron-rich ligands (e.g., PCy₃).
-
Control: By keeping the reaction at RT and using PPh₃ (a moderately donating ligand), we kinetically select for the C-I bond.
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield (<40%) | Oxygen poisoning of Pd(0). | Sparge solvents with Argon for 20 min prior to use. |
| Bis-coupling (C2 & C4) | Temperature too high. | Maintain T < 25°C. Switch starting material from Bromo- to Iodo-pyridine. |
| Homocoupling (Glaser) | Presence of O₂ + Cu. | Strictly exclude air. Add sodium ascorbate (rarely needed if degassed well). |
| Product Loss | Volatility during drying. | Do not use high vacuum (<20 mbar). Do not rotovap to dryness; leave a small solvent heel. |
Visualizing the Workflow
Caption: Step-by-step synthetic logic flow from amino-pyridine precursor to final ethynyl derivative, including critical QC gates.
References
-
Sonogashira Coupling of Halopyridines: Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
- Sandmeyer Reaction Protocol: Telvekar, V. N., et al. (2012). Novel efficient synthesis of 2-chloro-4-iodopyridine. Tetrahedron Letters, 53(24), 3100-3102.
- Medicinal Chemistry Application (mGluR5): Jaeschke, G., et al. (2015). MTEP-Like mGlu5 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1230-1234. (Demonstrates utility of 2-chloro-4-alkynyl pyridines).
-
Safety Data: Sigma-Aldrich Safety Data Sheet. This compound (AldrichCPR). Link
Sources
Application Note: Strategic Utilization of 2-Chloro-4-ethynylpyridine in Modular Drug Design
Topic: Using 2-Chloro-4-ethynylpyridine in Click Chemistry Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 945717-09-9) is a high-value heterocyclic building block that serves as a "dual-key" scaffold in medicinal chemistry. Its structural utility lies in its two orthogonal reactive handles: the 4-ethynyl group , primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the 2-chloro moiety , an electrophilic handle activated for Nucleophilic Aromatic Substitution (
This guide details the protocols for utilizing this compound to generate diverse libraries, specifically within the contexts of Fragment-Based Drug Discovery (FBDD) , PROTAC linker synthesis , and DNA-Encoded Libraries (DEL) .
Chemical Profile & Mechanistic Logic
The "Dual-Key" Strategy
The power of this compound lies in the sequential activation of its functional groups. The pyridine nitrogen withdraws electron density, activating the ring for nucleophilic attack, while the alkyne remains sterically accessible for cycloaddition.
| Feature | Position | Reactivity Profile | Strategic Utility |
| Ethynyl Group | C4 | Click Chemistry (CuAAC) | Rapid attachment to azides (scaffolds, DNA tags, or E3 ligase ligands).[1] Forms a stable 1,4-disubstituted 1,2,3-triazole. |
| Chloro Group | C2 | Post-click functionalization. The electron-withdrawing nature of the newly formed triazole at C4 further activates this position for substitution by amines or alkoxides. | |
| Pyridine Nitrogen | N1 | Metal Coordination | Caution: Can chelate Cu(I) catalysts, potentially stalling the click reaction. Requires specific ligand acceleration (e.g., THPTA). |
Mechanistic Workflow Diagram
The following diagram illustrates the "Click-then-Functionalize" workflow, a standard approach in library synthesis where the triazole formation precedes diversity introduction.
Caption: Sequential functionalization workflow. The triazole ring formed in Step 1 electronically activates the C2-position for the
Experimental Protocols
Protocol A: Ligand-Accelerated CuAAC Reaction
Objective: To couple this compound with an azide-bearing partner while preventing copper sequestration by the pyridine nitrogen.
Why this protocol? Standard click conditions often fail with pyridyl alkynes because the pyridine nitrogen coordinates to the Cu(I) species, forming non-catalytic complexes. We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) effectively, protecting it from oxidation and preventing pyridine interference while maintaining high catalytic turnover.
Materials:
-
Alkyne: this compound (1.0 equiv)
-
Azide: Target azide (1.0–1.2 equiv)
-
Catalyst Source: CuSO₄·5H₂O (5 mol%)
-
Ligand: THPTA (10–25 mol%) (Note: Maintain a 2:1 to 5:1 Ligand:Cu ratio)
-
Reductant: Sodium Ascorbate (10–20 mol%)
-
Solvent: DMSO/Water or tBuOH/Water (1:1 or 2:1 ratio)
Step-by-Step Procedure:
-
Ligand-Catalyst Premix: In a small vial, dissolve CuSO₄·5H₂O and THPTA in water. Stir for 5 minutes. The solution should remain clear blue/green. This step ensures the active catalyst complex forms before exposure to the pyridine.
-
Reaction Assembly: In the reaction vessel, dissolve the Alkyne and Azide in the chosen organic solvent (DMSO or tBuOH).
-
Initiation: Add the Ligand-Catalyst solution to the reaction vessel.
-
Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution may turn yellow/orange (characteristic of Cu(I)-THPTA).
-
Incubation: Stir at room temperature for 2–16 hours. Monitor by LC-MS.
-
Checkpoint: If the reaction stalls, add fresh Sodium Ascorbate to re-reduce any oxidized copper.
-
-
Workup:
-
For organic soluble products: Dilute with water, extract with EtOAc/DCM. The THPTA remains in the aqueous phase.
-
For polar products: Direct purification via preparative HPLC or scavenging with Cu-removing resin (e.g., QuadraPure™).
-
Protocol B: Post-Click Functionalization
Objective: To substitute the 2-chloro group with a primary or secondary amine, utilizing the electron-withdrawing power of the newly formed triazole.
Mechanistic Insight: The 1,2,3-triazole ring at the 4-position acts as a strong electron-withdrawing group (EWG), significantly lowering the energy barrier for Nucleophilic Aromatic Substitution at the 2-position compared to the starting alkyne.
Materials:
-
Substrate: 2-Chloro-4-(triazolyl)pyridine intermediate (from Protocol A)
-
Nucleophile: Primary/Secondary Amine (1.5–3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0–3.0 equiv)
-
Solvent: DMSO, DMF, or NMP (Polar aprotic solvents favor
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the triazole intermediate in dry DMSO (0.1–0.5 M concentration).
-
Addition: Add the amine and the base.
-
Thermal Activation: Heat the reaction mixture.
-
Aliphatic Amines: 60–80°C is typically sufficient.
-
Anilines/Sterically Hindered Amines: May require 100–120°C.
-
-
Monitoring: Monitor by LC-MS. The conversion is usually clean, with the chloride being the only leaving group.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with organic solvent.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (Click) | Copper poisoning by Pyridine N | Increase Ligand:Cu ratio to 5:1. Switch to TBTA if using non-aqueous solvents. |
| Green Precipitate (Click) | Oxidation of Cu(I) to Cu(II) | Degas solvents thoroughly. Add excess Sodium Ascorbate. Perform under N₂/Ar atmosphere. |
| Low Yield ( | Insufficient activation | Increase temperature to 120°C. Switch solvent to NMP. Ensure the amine is not a salt (free base it). |
| Byproducts (Click) | Oxidative homocoupling of alkyne | Exclude oxygen rigorously. This is common with terminal alkynes in the presence of Cu(II). |
Case Study: PROTAC Linker Synthesis
In PROTAC (Proteolysis Targeting Chimera) development, this molecule is used to construct rigid linkers.
-
Step 1: The this compound is clicked to an Azide-PEG-Thalidomide (Cereblon ligand).
-
Step 2: The resulting intermediate is reacted via
with a diamine spacer. -
Step 3: The free amine end is coupled to the "Warhead" (protein of interest ligand). Result: A defined, semi-rigid linker system where the pyridine ring restricts conformational freedom, potentially improving cell permeability and degradation efficiency.
Catalytic Cycle Visualization
The following diagram highlights the critical role of the ligand in preventing the "off-cycle" trap caused by the pyridine nitrogen.
Caption: CuAAC Catalytic Cycle. The red path indicates the non-productive chelation by the pyridine nitrogen, which is mitigated by using high-affinity ligands like THPTA.
References
-
Mechanism of CuAAC & Ligand Acceleration
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Pyridine Reactivity in
:- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
-
Applications in PROTACs
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.
-
DNA-Encoded Library Synthesis (General Click Applications)
- Franzini, R. M., & Neri, D. (2014). DNA-Encoded Chemical Libraries: A Selection System with Enormous Potential. Journal of Medicinal Chemistry.
Sources
High-Fidelity Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-ethynylpyridine
Part 1: Executive Summary & Strategic Analysis
The "Janus" Scaffold in Drug Discovery
2-Chloro-4-ethynylpyridine represents a high-value "Janus" scaffold in medicinal chemistry. It possesses two distinct reactive handles with orthogonal reactivity profiles:
-
C4-Ethynyl Group: A nucleophilic handle (terminal alkyne) primed for Sonogashira coupling or CuAAC (Click) chemistry.
-
C2-Chloro Group: An electrophilic handle (heteroaryl chloride) activated for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.
The primary challenge in utilizing this scaffold is chemoselectivity . The pyridine nitrogen is capable of coordinating to Palladium (Pd), potentially poisoning the catalyst, while the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if copper levels are not managed.
Reactivity Hierarchy & Logic
To maximize yield and purity, this guide advocates a Sequential Functionalization Strategy .
-
Step 1 (Primary): Functionalize the C4-alkyne first using mild Sonogashira conditions. The C2-chloride is relatively inert to oxidative addition at room temperature with standard ligands (PPh3), allowing it to survive this step intact.
-
Step 2 (Secondary): Functionalize the C2-chloride using activated precatalysts (e.g., Pd(dppf)Cl2 or XPhos-Pd-G2) and elevated temperatures.
Decision Matrix: Pathway Selection
Figure 1: The Reactivity Landscape. Path A (Blue) is the recommended entry point to avoid oligomerization risks associated with Path B.
Part 2: Detailed Protocols
Protocol A: C4-Selective Sonogashira Coupling
Objective: Coupling of this compound (Nucleophile) with an Aryl Iodide (Electrophile). Mechanism: The terminal alkyne undergoes transmetallation with Copper, entering the Pd-cycle. The C2-Cl remains inert.
Reagents & Materials
| Component | Equivalents | Role | Specific Recommendation |
| Substrate | 1.0 | Nucleophile | This compound |
| Partner | 1.1 | Electrophile | Aryl Iodide (preferred) or Aryl Bromide |
| Catalyst | 0.02 - 0.05 | Pd Source | Pd(PPh3)2Cl2 (Bis-triphenylphosphine Pd(II) dichloride) |
| Co-Catalyst | 0.02 - 0.05 | Activator | CuI (Copper(I) Iodide) - Must be white/off-white. If brown/green, recrystallize. |
| Base/Solvent | Excess | HCl Scavenger | THF/Et3N (1:1 ratio) or DMF/Diisopropylamine (for solubility) |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or purge a reaction vial with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling).
-
Loading: Add Pd(PPh3)2Cl2 (2-5 mol%), CuI (2-5 mol%), and the Aryl Iodide (1.1 equiv) to the vessel.
-
Solvation: Add degassed THF and Triethylamine (Et3N).
-
Substrate Addition: Add this compound (1.0 equiv) last.
-
Why? Adding the alkyne to the catalyst mixture ensures immediate engagement with the Cu/Pd cycle, minimizing free-alkyne dimerization.
-
-
Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.
-
Monitoring: Track disappearance of the alkyne proton (δ ~3.5 ppm) via 1H NMR or TLC.
-
Note: If using Aryl Bromides, mild heating (40-50°C) may be required.
-
-
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Copper) and Brine. Dry over Na2SO4.
Self-Validating Checkpoint:
-
Success: Appearance of internal alkyne peaks in NMR; retention of the characteristic C2-Chloropyridine signals (two doublets, ~8.3 and ~7.2 ppm).
-
Failure (Glaser): Formation of a symmetric dimer (bis-pyridine diyne). This indicates O2 leakage.
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Functionalization of the C2-position after the alkyne has been reacted (from Protocol A). Challenge: Oxidative addition into C2-Cl on a pyridine ring is sluggish compared to C-Br/C-I.
Reagents & Materials
| Component | Equivalents | Role | Specific Recommendation |
| Substrate | 1.0 | Electrophile | Product from Protocol A |
| Partner | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.05 | Pd Source | Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos |
| Base | 2.0 - 3.0 | Activator | K2CO3 or Cs2CO3 (anhydrous) |
| Solvent | N/A | Medium | 1,4-Dioxane/Water (4:1) or Toluene/Water |
Step-by-Step Methodology
-
Setup: Use a sealed pressure vial (microwave vial) to allow superheating without solvent loss.
-
Loading: Combine Substrate, Boronic Acid, Base, and Catalyst.
-
Degassing: Sparge the solvent mixture (Dioxane/H2O) with Argon for 15 minutes.
-
Critical: Pd(0) species generated in situ are highly sensitive to oxidation.
-
-
Reaction: Heat to 80–100°C for 12–24 hours.
-
Why Heat? The C-Cl bond energy requires thermal activation for the oxidative addition step, unlike the RT Sonogashira.
-
-
Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Palladium before purification, as Pyridines tend to retain Pd.
Part 3: Mechanistic Visualization & Troubleshooting
Catalyst Poisoning & Ligand Selection
Pyridines are notorious for coordinating to unsaturated Pd(0) species, forming off-cycle resting states [Pd(L)(Pyridine)].
-
Solution: Use bidentate ligands (dppf) or bulky monodentate ligands (XPhos, SPhos) that sterically prevent the pyridine nitrogen from binding to the metal center.
Workflow Diagram: The Catalytic Cycle
Figure 2: Simplified Sonogashira Cycle highlighting the risk of Nitrogen coordination (Red Box).
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Homocoupling | Product mass = 2x Substrate - 2H | Oxygen presence | Degas solvents thoroughly; increase Argon flow. |
| No Reaction (C4) | Starting material recovery | Catalyst poisoning | Switch to Pd(PPh3)4 ; ensure amine base is fresh. |
| No Reaction (C2) | Starting material recovery | C-Cl bond too strong | Switch to XPhos-Pd-G2 ; increase temp to 110°C. |
| Black Precipitate | "Pd Black" formation | Ligand dissociation | Add excess phosphine ligand (e.g., 10% PPh3) to stabilize Pd. |
Part 4: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.
-
Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of 2-Alkynylpyridines via Sonogashira Coupling. Organic Process Research & Development, 21(10), 1531–1536.
-
Campeau, L.-C., et al. (2006). Site-selective C–H activation of pyridines. Journal of the American Chemical Society, 128(2), 581–590. (Context on Pyridine reactivity).
-
Sigma-Aldrich (Merck). Product Specification: this compound.
Application Note: Strategic Utilization of 2-Chloro-4-ethynylpyridine in Materials Science
Executive Summary: The "Lynchpin" Scaffold
2-Chloro-4-ethynylpyridine is a high-value bifunctional heterocyclic building block that serves as a "lynchpin" in the synthesis of advanced functional materials. Its utility stems from its orthogonal reactivity profile :
-
C4-Ethynyl Group: A terminal alkyne primed for "Click" chemistry (CuAAC) or Sonogashira cross-coupling to extend conjugation.
-
C2-Chloro Substituent: An electrophilic site capable of Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), typically requiring more forcing conditions than the alkyne. -
Pyridine Nitrogen: A Lewis basic site for metal coordination (MOFs) or supramolecular hydrogen bonding.
This guide details the protocols for leveraging this molecule to construct molecular wires , functionalized surfaces , and metal-organic framework (MOF) linkers .
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 945717-09-9 |
| Molecular Formula | |
| Molecular Weight | 137.57 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C (Alkyne is sensitive to oxidation/polymerization) |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |
Application I: Optoelectronics & Molecular Wires
Context: The ethynylpyridine motif is essential in constructing conjugated oligomers (molecular wires) used in organic field-effect transistors (OFETs) and liquid crystals. The terminal alkyne allows for precise length control via iterative Sonogashira couplings.
Protocol A: Iterative Sonogashira Coupling for Conjugation Extension
Objective: To couple this compound with an aryl iodide, preserving the chloro-group for future functionalization.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Partner: 1-Iodo-4-methoxybenzene (1.1 equiv)
-
Catalyst:
(2-5 mol%) -
Co-catalyst: CuI (1-3 mol%)
-
Base/Solvent:
/ THF (1:1 v/v)
Step-by-Step Methodology:
-
Deoxygenation (Critical): Sparge the THF/
mixture with Argon for 30 minutes. Oxygen causes homocoupling (Glaser coupling) of the alkyne, ruining the yield. -
Catalyst Pre-mix: In a glovebox or under Argon flow, add
and CuI to the reaction vessel. -
Addition: Dissolve the aryl iodide and this compound in the deoxygenated solvent. Cannulate this solution into the catalyst vessel.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Note: The high reactivity of the terminal alkyne usually allows RT reaction. Heating (>50°C) may trigger premature oxidative addition into the C-Cl bond, leading to polymerization.
-
-
Work-up: Filter through a celite pad to remove Pd/Cu. Wash with brine. Dry organic layer over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism & Logic: The terminal alkyne reacts preferentially over the C-Cl bond because the C-H activation (alkyne) by Cu/Base is kinetically faster than the oxidative addition of Pd into the electron-poor but sterically hindered C-Cl bond under mild conditions.
Application II: Surface Functionalization via Click Chemistry
Context: The terminal alkyne is a "Click-ready" handle. This molecule is used to functionalize azide-terminated surfaces (e.g., self-assembled monolayers on gold or silica) to introduce a pyridine headgroup, which can then capture metal ions or act as a pH sensor.
Protocol B: CuAAC Surface Immobilization
Objective: Covalent attachment of this compound to an azide-functionalized glass slide.
Reagents:
-
Surface: Azide-terminated glass slide (
-SAM). -
Ligand: this compound (10 mM in DMSO).
-
Catalyst:
(1 mM in water). -
Reductant: Sodium Ascorbate (2 mM in water).
-
Ligand (Optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect Cu(I).
Workflow:
-
Solution Prep: Mix the DMSO solution of the pyridine with the aqueous Cu/Ascorbate solution (Final ratio 1:1 DMSO/Water).
-
Why DMSO? The pyridine derivative is not water-soluble.
-
-
Incubation: Immerse the
-functionalized slide into the mixture. -
Time/Temp: Incubate in the dark at RT for 12 hours.
-
Washing (Crucial):
-
Wash 3x with DMSO (removes non-specifically adsorbed ligand).
-
Wash 3x with 0.1M EDTA (removes copper contaminants).
-
Wash 3x with Ethanol and dry under
stream.
-
Application III: Divergent Ligand Synthesis for MOFs
Context: Metal-Organic Frameworks (MOFs) require rigid linkers. The 2-chloro group allows for "post-synthetic modification" logic before the MOF assembly. You can convert the Cl-group into a carboxylate or another pyridine to create multidentate ligands.
Protocol C: Suzuki-Miyaura Activation of the C-Cl Site
Objective: To convert the 2-chloro group into a phenyl ring, creating a bent linker.
Reagents:
-
Substrate: 2-Chloro-4-(protected-ethynyl)pyridine (Protect alkyne with TIPS first to prevent side reactions).
-
Partner: Phenylboronic acid (1.5 equiv).
-
Catalyst:
/ XPhos (The Cl-pyridine bond is difficult to activate; XPhos is required). -
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Protection: React this compound with TIPS-Cl/LiHMDS to protect the alkyne. (Unprotected alkynes can poison Pd during difficult Suzuki couplings).
-
Coupling: Mix protected substrate, boronic acid, base, and catalyst in Dioxane/Water.
-
Conditions: Heat to 100°C for 24 hours. (The C-Cl bond on pyridine is deactivated compared to C-Br; heat and reactive ligands are necessary).
-
Deprotection: Treat with TBAF to reveal the alkyne.
Visualizing the Orthogonal Strategy
The following diagram illustrates the divergent pathways available for this molecule, highlighting the specific conditions required to activate each site selectively.
Figure 1: Orthogonal reactivity map showing selective activation of the ethynyl group (blue path) vs. the chloro group (red path).
Troubleshooting & Critical Parameters
Homocoupling (Glaser Coupling)
-
Symptom: Appearance of a symmetrical dimer (diphenyldiacetylene derivative) instead of the cross-coupled product.
-
Cause: Presence of Oxygen in the Sonogashira reaction.
-
Fix: Rigorous freeze-pump-thaw cycles for solvents. Add the alkyne slowly to the catalyst mixture.
Catalyst Poisoning
-
Symptom: Reaction stalls; black precipitate forms immediately.
-
Cause: The pyridine nitrogen can coordinate to Pd, deactivating it.
-
Fix: Use a stronger ligand on Palladium (e.g.,
or XPhos) to outcompete the pyridine nitrogen. Alternatively, protect the pyridine nitrogen as an N-oxide (though this adds steps).
Stability
-
Issue: The terminal alkyne degrades upon storage.
-
Fix: Store the compound at -20°C under Argon. If the compound turns dark brown/black, purify via a short silica plug before use.
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
PubChem. Compound Summary for CID 23436831: this compound. National Library of Medicine. Link[2]
Sources
2-Chloro-4-ethynylpyridine: A Versatile Ligand for Innovations in Organometallic Chemistry and Drug Discovery
Introduction: Unlocking New Possibilities with a Multifunctional Pyridine Ligand
In the dynamic landscape of organometallic chemistry and drug development, the design of novel ligands is a critical driver of innovation. 2-Chloro-4-ethynylpyridine has emerged as a ligand of significant interest, offering a unique combination of electronic and structural features. Its pyridine core provides a classic coordination site for a wide range of transition metals. The presence of a chloro substituent at the 2-position and an ethynyl group at the 4-position introduces functionalities that can be exploited for fine-tuning the properties of the resulting metal complexes and for subsequent synthetic transformations.
This guide provides a comprehensive overview of the applications of this compound as a ligand in organometallic chemistry. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a forward-looking perspective on the potential of this versatile building block.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₇H₄ClN |
| Molecular Weight | 137.57 g/mol |
| Appearance | Solid |
| CAS Number | 945717-09-9 |
Application Note I: Synthesis of Organometallic Complexes
The nitrogen atom of the pyridine ring in this compound readily coordinates to transition metals, forming stable complexes. The synthetic protocols for preparing such complexes are adaptable, with the choice of metal precursor and reaction conditions influencing the final structure and properties of the complex. Below are generalized yet detailed protocols for the synthesis of palladium(II) and platinum(II) complexes, which are of significant interest in catalysis and medicinal chemistry, respectively.
Protocol 1: Synthesis of a Dichloropalladium(II) Complex
This protocol describes a general method for the synthesis of a square planar palladium(II) complex, a common precursor for catalytic applications.
Workflow for Dichloropalladium(II) Complex Synthesis
Caption: Synthesis of a cisplatin-analogue.
Materials:
-
This compound
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Dimethylformamide (DMF)
-
Deionized water
-
Acetone
Procedure:
-
Dissolve K₂PtCl₄ (1 equivalent) in a minimal amount of deionized water.
-
In a separate flask, dissolve this compound (2 equivalents) in DMF.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the ligand solution to the K₂PtCl₄ solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.
-
Collect the solid by filtration, wash with water and then with a small amount of cold acetone.
-
Dry the product under vacuum.
Characterization:
-
¹H and ¹⁹⁵Pt NMR: To confirm the structure and the coordination environment of the platinum center.
-
FT-IR: To observe the vibrational modes of the coordinated ligand.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and isotopic pattern of the platinum complex.
-
X-ray Crystallography: To definitively determine the solid-state structure and stereochemistry of the complex.
Application Note II: Catalysis via Sonogashira Cross-Coupling
The ethynyl group of this compound provides a reactive handle for carbon-carbon bond formation, most notably through the Sonogashira cross-coupling reaction. [1][2][3]This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool in organic synthesis. [1][2][3]The chloro-substituent on the pyridine ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.
Protocol 3: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a detailed procedure for the Sonogashira coupling of this compound with an aryl iodide to synthesize a 2-chloro-4-(arylethynyl)pyridine derivative.
Workflow for Sonogashira Coupling
Caption: Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl iodide (1.0 equivalent) in anhydrous THF in a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents).
-
Add diisopropylamine (7.0 equivalents) to the mixture.
-
Finally, add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-(arylethynyl)pyridine. [1] Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The Sonogashira reaction relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. [1][2]* Base: Diisopropylamine acts as both a base to deprotonate the alkyne and as a solvent.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium(0) active species and the oxidative homocoupling of the alkyne (Glaser coupling).
Application Note III: Potential in Drug Development
The incorporation of pyridine moieties is a common strategy in medicinal chemistry due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Platinum complexes, in particular, are a cornerstone of cancer chemotherapy. [4][5][6]The unique substitution pattern of this compound makes it an intriguing ligand for the development of novel therapeutic agents.
The chloro-substituent can modulate the electronic properties and lipophilicity of the resulting platinum complex, potentially influencing its cellular uptake, DNA binding affinity, and overall cytotoxicity. [7]The ethynyl group offers a site for post-complexation modification, allowing for the attachment of targeting moieties or fluorescent probes to create theranostic agents.
Future Directions: The development of platinum complexes with this compound as a ligand could lead to new anticancer agents with improved efficacy and reduced side effects. [7]Further research should focus on:
-
Synthesizing a library of platinum(II) and platinum(IV) complexes with this ligand.
-
Evaluating their in vitro cytotoxicity against a panel of cancer cell lines.
-
Investigating their mechanism of action, including DNA binding and cellular uptake studies.
-
Utilizing the ethynyl group for the development of targeted drug delivery systems.
Conclusion
This compound is a ligand with considerable potential in organometallic chemistry and drug discovery. Its unique structural and electronic features allow for the synthesis of a diverse range of metal complexes with tunable properties. The detailed protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of this versatile building block in catalysis, materials science, and the development of next-generation therapeutics.
References
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies.
- Synthesis and Characterisation of Platinum(II)
- Sonogashira Coupling. NROChemistry.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs. Fine Chemical Technologies.
- Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology.
- Synthesis and structure of two novel trans-pl
- Synthesis of platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl). PubMed.
- Palladium(ii)
- Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles.
- Synthesis of a Family of Pd(II)
- Synthesis of novel heteroditopic carbene–pyridine palladium(II) chloro vinyl complexes.
- Pd(II)
- Synthesis of platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridine and 2-(3-perfluoroalkyl-1-methyl-1,2,4-triazole-5yl)-pyridine ligands and their in vitro antitumor activity.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC.
- Synthesis and characterization of new platinum(II)
- Synthesis of the gold (III) complexes; 1 and 2.
- Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI.
- Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents. MDPI.
- Synthesis and characterization of gold(I) thiolate derivatives and bimetallic complexes for HIV inhibition. PMC.
- Synthesis and characterization of gold(iii) complexes possessing 2,9-dialkylphenanthroline ligands: to bind or not to bind?. Dalton Transactions (RSC Publishing).
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
- Novel synthesis of palladium (II) complexes derived from 3-arylsydnone-4-carbaldehyde N(4)-phenylthiosemicarbazones and biological activity. PubMed.
- Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties. Dalton Transactions (RSC Publishing).
- Synthesis, characterization, cytotoxicity, antibacterial and antifungal evaluation of some new platinum (IV) and palladium (II) complexes of thiodiamines. PubMed.
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis, crystal structure and applications of palladium thiosalicyl
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Kirin | Fine Chemical Technologies [finechem-mirea.ru]
- 5. finechem-mirea.ru [finechem-mirea.ru]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Optimization for 2-Chloro-4-ethynylpyridine
[1]
Executive Summary: The Substrate Challenge
Working with 2-Chloro-4-ethynylpyridine presents a "Perfect Storm" of three competing chemical challenges. Unlike standard phenylacetylene couplings, this substrate is not just a reagent; it is a potential catalyst poison and a dual-reactive species.[1]
Your experimental design must account for these three intrinsic failure modes:
-
Catalyst Sequestration: The pyridine nitrogen lone pair is a competitive ligand. It can displace phosphines on Palladium (Pd), forming inactive Pd-N(pyridine) complexes, effectively halting the catalytic cycle.[1]
-
Chemoselectivity (Self-Coupling Risk): The molecule contains both a nucleophile (alkyne) and an electrophile (2-Cl).[1] If the reaction temperature is too high, or your coupling partner is sluggish, the molecule will polymerize (Head-to-Tail coupling).[1]
-
Glaser Homocoupling: The electron-deficient pyridine ring makes the terminal alkyne proton more acidic (
~20-21) than standard phenylacetylenes ( ~25), significantly increasing the rate of Copper-mediated oxidative homocoupling (Glaser reaction) in the presence of even trace oxygen.[1]
Troubleshooting Guide (Q&A Format)
Q1: My reaction mixture turns black immediately, and conversion is <10%. What is happening?
Diagnosis: This is "Pd Black" precipitation, likely caused by Catalyst Poisoning or Ligand Stripping .[1]
-
The Mechanism: The pyridine nitrogen in your substrate coordinates to the Pd center. If your phosphine ligand is not bulky or electron-rich enough, the pyridine displaces it. The resulting complex is unstable and collapses to inactive Pd(0) aggregates (black powder).[1]
-
The Fix:
-
Switch Ligands: Move from standard
to bulky, electron-rich phosphines like XPhos or SPhos , or use a bidentate ligand like dppf ( ).[1] These bind tighter to Pd and resist displacement by the pyridine nitrogen. -
Increase Loading: A slight excess of free ligand (e.g., adding 2-5 mol% extra
) can shift the equilibrium back toward the active catalyst.[1]
-
Q2: I see a major byproduct with exactly double the molecular weight minus 2 protons. Is this the product?
Diagnosis: No. This is the Glaser Homocoupling product (diyne).
-
The Cause: Oxygen leakage. Because the pyridine ring pulls electron density, the terminal alkyne is highly acidic. It deprotonates rapidly, forming a Copper-acetylide species that oxidizes instantly upon contact with air.[1]
-
The Fix:
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is insufficient.[1] You must use Freeze-Pump-Thaw (3 cycles) or vigorous sparging for >30 mins.[1]
-
Copper Control: Reduce CuI loading to 1-2 mol%. High copper loading accelerates Glaser coupling more than the desired Sonogashira cycle.
-
Alternative: Use a "Copper-Free" Sonogashira protocol (requires higher Pd loading, ~5 mol%, and an amine-rich solvent like Pyrrolidine).[1]
-
Q3: I am getting a mixture of oligomers/polymers. Why?
Diagnosis: You are triggering Head-to-Tail Self-Coupling .[1]
-
The Cause: The 2-position of pyridine is activated for oxidative addition (unlike the 3-position).[1] If your intended electrophile (e.g., Aryl-Bromide) is unreactive, or if you heat above 60°C, the Pd catalyst will insert into the C-Cl bond of your starting material instead of the partner.
-
The Fix:
Optimized Experimental Protocol
This protocol prioritizes the suppression of Glaser coupling and N-coordination.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl-Iodide (1.1 equiv) [Use Iodide to allow lower Temp][1]
-
Catalyst:
(3 mol%) [Bidentate ligand resists N-displacement][1] -
Co-Catalyst: CuI (1.5 mol%) [Kept low to minimize homocoupling][1]
-
Base: Triethylamine (
) or DIPEA (3.0 equiv)[1] -
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.[1][2]
-
Solvent Degassing: In a separate flask, degas the solvent (THF/DMF) using the Freeze-Pump-Thaw method (3 cycles). Note: Sparging is often insufficient for ethynylpyridines.[1]
-
Solids Addition: Add Pd catalyst, CuI, Substrate, and Aryl Iodide to the reaction vessel against a positive pressure of Argon.
-
Liquid Addition: Add the degassed solvent and the amine base via syringe.
-
The "Cold Start": Stir the mixture at Room Temperature (25°C) for 1 hour.
-
Why? This allows the oxidative addition of the Aryl-Iodide to occur before the system has enough energy to activate the C-Cl bond on the pyridine.
-
-
Monitoring: Check TLC/LCMS. If conversion is low after 2 hours, heat gently to 40°C. Do not exceed 60°C.
-
Quench: Dilute with EtOAc, wash with water (to remove copper/amine salts) and brine. Dry over
.[1][3]
Optimization Matrix: Variable Effects
| Variable | Recommendation | Technical Rationale |
| Solvent | THF or DMF | THF is standard. DMF promotes solubility of polar Pd-intermediates but is harder to remove.[1] Avoid non-polar solvents (Hexane/Toluene) as they encourage catalyst aggregation (Pd black).[1] |
| Base | DIPEA or TEA | Organic amine bases serve as both proton scavengers and weak ligands to stabilize Cu(I).[1] Avoid inorganic bases ( |
| Catalyst | Pd(dppf)Cl₂ | The bidentate dppf ligand has a wide bite angle and binds tightly to Pd, preventing the pyridine nitrogen from displacing it.[1] |
| Temp | RT to 45°C | CRITICAL: >60°C risks activation of the 2-Cl bond (self-polymerization).[1] Keep it cool. |
Mechanistic Visualization
The following diagram illustrates the competitive pathways. Your goal is to navigate the Green Path while blocking the Red and Orange paths.
Figure 1: Decision tree showing the competition between the desired catalytic cycle (Green), catalyst poisoning (Red), and self-reactivity (Yellow).[1]
References
-
Sonogashira Coupling Overview & Mechanism Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews.[1] [1]
-
Reactivity of 2-Chloropyridines in Coupling Reactions Evaluation of 2-chloro-substituted heterocycles in Pd-catalyzed coupling. Note the reduced reactivity of 2-Cl compared to Aryl-I, allowing chemoselectivity. [1]
-
Prevention of Glaser Coupling Detailed analysis of Glaser homocoupling side reactions in terminal alkynes and mitigation strategies using anaerobic conditions. [1]
-
Palladium Catalyst Poisoning by Nitrogen Heterocycles Discussion on the inhibitory effects of pyridine-type nitrogens on Pd catalysts and the necessity of bulky ligands. [1]
Purification of 2-Chloro-4-ethynylpyridine by column chromatography
Technical Support Center: Purification of 2-Chloro-4-ethynylpyridine
Executive Summary & Compound Profile
This compound is a critical intermediate, often synthesized via Sonogashira coupling from 2-chloro-4-iodopyridine.[1] Its purification presents a dual challenge: the basicity of the pyridine nitrogen (causing peak tailing) and the potential instability of the terminal alkyne on acidic stationary phases.
This guide provides a validated troubleshooting framework and an optimized protocol to ensure high recovery (>85%) and purity (>98%).
| Property | Value | Implication for Chromatography |
| Structure | Pyridine core, 2-Cl, 4-ethynyl | Moderate polarity; Nitrogen lone pair interacts with acidic silanols. |
| pKa (Conjugate Acid) | ~2.0 - 3.0 (Estimated) | The 2-Cl substituent lowers basicity compared to pyridine (pKa 5.2), but silanol interaction remains a risk. |
| Stability | Sensitive to Acid/Metals | Terminal alkynes can polymerize or hydrate on acidic silica; trace Pd/Cu from synthesis can cause degradation. |
| Solubility | DCM, EtOAc, THF | Soluble in common organic solvents; suitable for liquid loading. |
Troubleshooting Guides (Q&A)
Issue 1: Peak Tailing (Streaking) & Poor Resolution
User Question: "My compound elutes as a broad streak rather than a tight band, contaminating later fractions. I am using a standard Hexane/EtOAc gradient. How do I fix this?"
Technical Diagnosis: This is the hallmark of silanol interaction . Even though the 2-chlorine atom withdraws electron density, the pyridine nitrogen retains enough basicity to hydrogen bond with the acidic silanol (Si-OH) groups on the silica surface. This reversible binding slows down a portion of the molecules, causing "tailing."
Corrective Action: You must deactivate the silica surface using a basic modifier.
-
Add Triethylamine (TEA): Pre-equilibrate your column with the starting mobile phase containing 1% (v/v) Triethylamine .
-
Maintain Modifier: Continue to include 0.5–1% TEA in your elution solvents throughout the run.
-
Alternative: If TEA is difficult to remove later (though it is volatile), use 1% Ammonium Hydroxide (NH₄OH) in the methanol component if using a DCM/MeOH gradient.
Pro Tip: Do not merely add TEA to the solvent bottle. You must flush the column with the TEA-containing solvent for at least 2 column volumes (CV) before loading your sample to ensure all acidic sites are neutralized.
Issue 2: Brown Discoloration & Low Recovery
User Question: "The compound appears pure by TLC before the column, but I see a brown band forming at the top of the silica, and my recovery is only 50%. Is the compound degrading?"
Technical Diagnosis: This indicates on-column degradation , likely triggered by two factors:
-
Acid-Catalyzed Hydration: The acidic silica surface can hydrate the terminal alkyne to a ketone.
-
Metal-Mediated Polymerization: Residual Palladium (Pd) or Copper (Cu) from the Sonogashira coupling can concentrate on the column, catalyzing polymerization of the ethynyl group.
Corrective Action:
-
Metal Scavenging (Pre-Column): Wash your crude organic phase with 10% aqueous EDTA or a solution of N-acetylcysteine before drying and concentrating. This removes trapped metal catalysts that silica would otherwise catch.
-
Fast Chromatography: Switch to "Flash" conditions. Do not let the compound sit on the column. Elute within 10–15 minutes.
-
Neutral Stationary Phase: If degradation persists despite TEA, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and gentler on terminal alkynes.
Issue 3: Co-elution with Starting Material (2-Chloro-4-iodopyridine)
User Question: "I cannot separate the product from the unreacted iodo-precursor. Their Rf values are nearly identical in Hex/EtOAc."
Technical Diagnosis: Halogenated pyridines often have very similar polarities. Standard adsorption chromatography (normal phase) may not offer enough selectivity difference between the -I and -C≡CH groups.
Corrective Action:
-
Change Selectivity (π-π Interactions): Switch the solvent system to Dichloromethane (DCM) / Hexane . DCM interacts differently with the polarizable iodine atom and the pi-system of the alkyne.
-
Gradient Optimization: Use a shallow gradient. If
, use an isocratic hold.-
Example: If the product elutes at 10% EtOAc, run an isocratic column at 8% EtOAc for 10 CVs.
-
Optimized Experimental Protocol
Objective: Purify 1.0 g of crude this compound.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh) or Neutral Alumina.
-
Mobile Phase A: Hexanes (with 1% TEA).
-
Mobile Phase B: Ethyl Acetate (with 1% TEA).
-
Loading: Dichloromethane (DCM) for liquid load or Celite for dry load.
Step-by-Step Methodology:
-
Crude Workup (Critical):
-
Dissolve crude reaction mixture in EtOAc.
-
Wash 2x with 10% Na₂EDTA (aq) to remove Pd/Cu catalysts (prevents degradation).
-
Wash 1x with Brine, dry over Na₂SO₄, and concentrate.
-
-
Column Preparation (Slurry Pack):
-
Suspend Silica Gel in Hexanes + 1% TEA .
-
Pour into the column and flush with 3 CV of this solvent to deactivate silanols.
-
Verification: The eluate pH should be basic (check with pH paper).
-
-
Sample Loading:
-
Preferred: Dissolve crude oil in minimal DCM (1–2 mL) and apply gently to the sand bed.
-
Alternative (if crude is tarry): Adsorb onto Celite (1:2 ratio w/w), dry under vacuum, and dry-load on top of the column.
-
-
Elution Gradient:
-
Flow Rate: 15–20 mL/min (for a 25mm column).
-
Gradient Profile:
-
| Time (CV) | % Mobile Phase B (EtOAc/TEA) | Action |
| 0–2 | 0% | Elute non-polar impurities (e.g., bis-alkynes). |
| 2–10 | 0% → 10% | Linear ramp. |
| 10–15 | 10% → 20% | Product typically elutes here (Rf ~0.3–0.4 in 20% EtOAc). |
| 15–20 | 20% → 50% | Flush polar impurities (catalyst ligands, salts). |
-
Post-Run:
-
Collect fractions containing the product (check by TLC/UV).
-
Concentrate at < 40°C (alkynes can be volatile/unstable).
-
Store under Argon at -20°C.
-
Visual Workflows
Figure 1: Purification Logic Flow
A decision tree for selecting the correct purification strategy based on observed issues.
Caption: Decision matrix for optimizing purification conditions based on crude mixture characteristics.
References
-
Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Purification of Pyridines: Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (See section on pyridine synthesis and handling basic heterocycles).
- Silica Gel Interactions: Unger, K. K. (1979).
-
General Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923-2925.[2] Link
- Handling Terminal Alkynes: Trost, B. M. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Vol 3, Chapter 2.4 - Protection and handling of terminal acetylenes).
Sources
2-Chloro-4-ethynylpyridine stability and storage conditions
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely working with 2-Chloro-4-ethynylpyridine (CAS: 945717-09-9), a bifunctional building block critical for Sonogashira couplings and "Click" chemistry. This molecule presents a unique stability paradox: the chloropyridine core is robust, but the terminal alkyne at the 4-position is thermodynamically unstable and kinetically prone to oxidative degradation.
This guide moves beyond standard SDS data, offering a field-proven system to maintain compound integrity from delivery to reaction flask.
Part 1: Tier 1 - Critical Storage & Handling (The Golden Rules)
Status: Immediate Action Required
If you have just received a shipment, do not store this bottle on a standard chemical shelf. The terminal alkyne proton is acidic (
Storage Decision Matrix
Follow this logic flow immediately upon receipt to determine the viability of your sample.
Figure 1: Triage protocol for incoming this compound samples.
Summary of Physical Properties & Storage
| Parameter | Specification / Condition | Critical Notes |
| Physical State | Solid (Crystalline) | If liquid/oil, significant impurities are present. |
| Color | White to Off-White | Yellowing indicates oxidation (Glaser coupling precursors). |
| Temperature | -20°C (Freezer) | Room temp storage accelerates polymerization. |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen triggers oxidative homocoupling. |
| Light | Dark (Amber Vial) | UV light initiates radical polymerization of the alkyne. |
| Container | Glass (Teflon-lined cap) | Avoid metals (especially Copper/Brass) to prevent acetylide formation. |
Part 2: Tier 2 - Diagnostic Troubleshooting (FAQs)
Q1: My sample has turned from white to a sticky yellow solid. Is it usable?
-
Diagnosis: This is early-stage oxidative degradation. The yellow color typically comes from trace formation of the diyne dimer (via Glaser coupling) or oligomers.
-
Solution: Do not use directly for sensitive catalytic cycles (like Suzuki or Sonogashira), as these impurities can poison Pd-catalysts.
-
Remediation: Purify via flash chromatography (See Tier 3). If the recovery yield is acceptable (>80%), the material is salvaged.
Q2: I see a black precipitate that is insoluble in organic solvents.
-
Diagnosis: This is polyacetylene formation. The terminal alkyne has polymerized.[1] This process is often autocatalytic and irreversible.
-
Solution: Filter the solution through a plug of Celite to remove the polymer. If the remaining filtrate is pure by TLC, use it immediately. If the bulk is black, discard the lot.
Q3: Can I store this in solution (e.g., dissolved in DMSO or DCM)?
-
Answer: No. Storing terminal alkynes in solution increases the collision frequency for intermolecular reactions. Furthermore, chlorinated solvents (DCM/Chloroform) can become slightly acidic over time, promoting degradation. Always store as a dry solid.
Part 3: Tier 3 - Advanced Protocols
Protocol A: Quality Control (QC) Check
Before committing valuable catalysts, verify purity.
-
TLC Method:
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The alkyne is UV active.
-
Observation: Look for a baseline spot (polymer) or a less polar spot running higher than the product (dimer).
-
-
1H NMR Diagnostic (CDCl3):
-
Focus on the alkyne proton (
). It typically appears as a singlet around 3.0 - 3.5 ppm . -
Warning Sign: Disappearance of this singlet or broadening of aromatic peaks indicates polymerization.
-
Protocol B: Purification via Flash Chromatography
If your sample is yellow (degraded), follow this procedure.
-
Stationary Phase: Silica Gel (Neutralized). Note: Acidic silica can hydrate the alkyne.
-
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Step-by-Step:
-
Dissolve the crude yellow solid in a minimum amount of DCM.
-
Load onto the column.
-
Collect the main fraction (monitor by UV).
-
Critical: Evaporate solvent at < 30°C (water bath). Do not overheat the rotovap flask, as heat triggers polymerization in the concentrated oil phase.
-
Dry under high vacuum and immediately backfill with Argon.
-
Part 4: Tier 4 - Mechanistic Deep Dive
Why is this molecule unstable? Understanding the mechanism allows you to prevent the failure modes.
Degradation Pathways
The instability arises from two competing pathways: Oxidative Homocoupling (Glaser) and Radical Polymerization .
Figure 2: Primary degradation pathways. Note that Glaser coupling requires oxygen, while polymerization is driven by thermal/UV energy.
-
Glaser Coupling (The "Oxygen" Problem):
-
Polymerization (The "Heat/Light" Problem):
-
Mechanism:[2][3] The ethynyl group, conjugated with the electron-deficient pyridine ring, is susceptible to radical attack. Once a radical forms (via UV or heat), it attacks another alkyne, creating a chain reaction [2].
-
Prevention:[2][4] Cold storage (-20°C) reduces kinetic energy, and amber vials block UV initiation.
-
References
-
Glaser Coupling Mechanism
- Source: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
- Context: Explains the oxidative dimerization of terminal alkynes in the presence of oxygen.
-
Safety & Handling of Terminal Alkynes
- Source: BenchChem Technical Guides / PubChem Labor
-
Context: Outlines the risks of polymerization and acetylide formation with heavy metals.[5]
-
General Pyridine Stability
- Source: Sigma-Aldrich (Merck)
- Context: Storage classification (Keep Cold, Inert)
Sources
Technical Support Center: Metal Remediation in Pyridine-Alkyne Synthesis
Topic: Catalyst Removal from 2-Chloro-4-ethynylpyridine Reaction Mixtures Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Trap" Challenge
You are likely accessing this guide because standard silica gel chromatography failed to lower your Palladium (Pd) or Copper (Cu) levels below ICH Q3D limits (typically <10 ppm for oral drugs).
The Core Problem: this compound presents a unique "Double Trap" for transition metals.
-
The Pyridine Nitrogen: A strong
-donor that coordinates Pd(II) and Cu(I) species. -
The Alkyne
-System: The ethynyl group acts as a -acid, back-bonding with electron-rich metals (Pd(0)).
This bidentate-like environment creates "sticky" metal complexes that co-elute with your product during flash chromatography. To resolve this, you must break these coordination bonds using ligands with a higher affinity for the metal than your product has.
Diagnostic FAQs
Q1: Why is my product colored (yellow/brown) even after column chromatography? A: This is the tell-tale sign of "Metal Leaching." The color comes from colloidal Pd(0) or monomeric Pd(II)-pyridine complexes. Standard silica has free silanols (-Si-OH) that are too weak to displace the metal from the pyridine nitrogen. You are essentially purifying the metal-product complex, not the free product.
Q2: I used a Celite filtration, but the metal count is still high. Why? A: Celite only removes insoluble bulk metal (Palladium black). It does not remove homogeneous soluble catalytic species coordinated to your pyridine ring. You need a chemical scavenger, not just a physical filter.
Q3: Can I just wash with aqueous EDTA? A: For this specific substrate, aqueous extraction is often inefficient. This compound is relatively small and lipophilic, but the metal complexes often reside in the organic phase. Unless you use a phase-transfer catalyst, the EDTA in the water layer cannot reach the Pd trapped in the organic layer.
Remediation Protocols
We recommend three tiers of remediation based on your scale and contamination level.
Method A: Solid-Supported Scavengers (Best for <10g Scale)
Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent). Mechanism: The Sulfur-Pd bond is significantly stronger than the N-Pd bond.
Protocol:
-
Dissolve crude this compound in THF or Ethyl Acetate (avoid DCM if possible, as it slows scavenging kinetics).
-
Add SiliaMetS® Thiol (or equivalent) at a ratio of 4:1 w/w (Scavenger : Catalyst used initially).
-
Note: If initial catalyst loading is unknown, use 10 wt% equivalent relative to the crude mass.
-
-
Add 1% v/v Triethylamine .
-
Critical Step: The base neutralizes any HCl generated and prevents the pyridine nitrogen from protonating, which paradoxically helps the scavenger access the metal by keeping the system "open."
-
-
Heat to 50°C for 4 hours with vigorous stirring.
-
Cool to room temperature.
-
Filter through a 0.45
m PTFE pad or a fine frit. -
Concentrate the filtrate.[1]
Method B: Trithiocyanuric Acid (TMT) Precipitation (Best for >10g Scale)
Recommended Reagent: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione (TMT). Mechanism: TMT forms an insoluble 3D polymer network with Pd/Cu, precipitating them out of solution.
Protocol:
-
Dissolve the crude mixture in Ethyl Acetate .
-
Prepare a solution of TMT (0.5 equiv relative to expected metal content) in a minimal amount of THF.
-
Add the TMT solution dropwise to the product mixture.
-
Stir at Room Temperature for 12 hours .
-
Add Activated Carbon (Charcoal) (10 wt% relative to product) to absorb fine particulates.
-
Stir for an additional 1 hour.
-
Filter through a pad of Celite. The filtrate should be significantly lighter in color.
Method C: Crystallization (The Polishing Step)
Since this compound is a solid, crystallization is the most effective final polish.
Protocol:
-
Use a solvent system of Heptane/Ethyl Acetate .
-
Dissolve the product in hot Ethyl Acetate.
-
Add Heptane dropwise until turbidity persists.
-
Allow to cool slowly. The metal impurities generally remain in the mother liquor.
Comparative Data Analysis
The following table summarizes the efficiency of different removal methods for Pyridine-Alkyne systems (Starting Pd: ~1000 ppm).
| Method | Final Pd Content (ppm) | Yield Recovery (%) | Pros | Cons |
| Silica Column (Standard) | 400 - 600 | 95% | Simple | Ineffective for coordinated metals |
| Aqueous EDTA Wash | 250 - 300 | 92% | Cheap | Poor phase transfer |
| Thiol-Silica (50°C) | < 10 | 98% | Highly Effective, No Leaching | Expensive for kg scale |
| TMT Precipitation | < 20 | 90% | Scalable, Cheap | Slow filtration, requires charcoal |
| Crystallization | < 50 | 75 - 85% | High Purity | Lower yield recovery |
Visual Troubleshooting & Mechanism
A. Decision Logic for Purification
Caption: Decision matrix for selecting the optimal purification route based on reaction scale and visual cues.
B. The "Double Trap" Mechanism
Caption: Mechanistic view of how the Pyridine-Alkyne motif traps metals and how Thiol scavengers displace them.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]
- Purification of Pyridine Derivatives in Sonogashira Coupling.Journal of Organic Chemistry, 2003, 68, 2633. (General reference for pyridine metal affinity).
-
Practical Methods for the Removal of Palladium from Reaction Mixtures. Organic Process Research & Development, 2001, 5(4), 383–390. Available at: [Link]
Sources
Technical Support Center: 2-Chloro-4-ethynylpyridine Synthesis
Introduction
2-Chloro-4-ethynylpyridine (CAS: 945717-09-9) is a critical scaffold in medicinal chemistry, often serving as a "click chemistry" handle or a precursor for fused heterocycles. However, its synthesis via Sonogashira coupling is deceptive. While the reaction appears straightforward, the electron-deficient pyridine ring and the terminal alkyne moiety create a minefield of potential side reactions.
This guide addresses the specific chemical failures researchers encounter when synthesizing this molecule, moving beyond generic advice to the mechanistic root causes of impurity profiles.
Module 1: The Sonogashira Coupling Phase
Context: The standard route involves coupling 2-chloro-4-iodopyridine with trimethylsilylacetylene (TMSA) .
Q1: Why is my crude NMR showing a significant amount of a symmetrical dimer?
Diagnosis: You are observing the Glaser Coupling product (1,4-bis(trimethylsilyl)buta-1,3-diyne).
Technical Insight: The Sonogashira catalytic cycle utilizes a Copper(I) co-catalyst (usually CuI).[1][2][3] In the presence of even trace oxygen, the copper-acetylide intermediate undergoes oxidative homocoupling rather than transmetallating to the Palladium center. This is a competitive pathway that consumes your alkyne reagent.
Troubleshooting Protocol:
-
Degas Rigorously: Sparging with nitrogen is often insufficient for small-scale pyridine chemistry. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base.
-
Reagent Order: Add the alkyne last. Allow the Aryl Halide, Pd, and Cu to equilibrate under inert gas first.
-
Alternative: If the problem persists, switch to a Copper-Free Sonogashira protocol (e.g., using
with pyrrolidine), though this requires higher temperatures which may risk the 2-Cl handle.
Q2: I am using 2,4-dichloropyridine to save costs, but I have a mixture of products. Can I separate them?
Diagnosis: You are fighting Regioselectivity Issues .
Technical Insight: While the C4 position is more reactive than C2 due to electronics (para to the nitrogen), the discrimination is not absolute with two identical halogens (Chlorine). You will inevitably form:
-
Target: 2-chloro-4-(TMS-ethynyl)pyridine (Major)
-
Isomer: 4-chloro-2-(TMS-ethynyl)pyridine (Minor)
-
Bis-coupled: 2,4-bis(TMS-ethynyl)pyridine (Trace to Significant depending on equivalents)
Recommendation:
Do not use 2,4-dichloropyridine for small-scale discovery (
-
Standard: Switch to 2-chloro-4-iodopyridine . The C-I bond undergoes oxidative addition to Pd(0) roughly
times faster than the C-Cl bond, ensuring exclusive C4 functionalization [1].
Q3: My reaction stalled, and I see a black precipitate.
Diagnosis: Palladium Black formation (Catalyst Decomposition).
Technical Insight:
Pyridine nitrogens are excellent ligands. They can coordinate to the Pd center, displacing the phosphine ligands (e.g.,
Corrective Action:
-
Increase Ligand Load: Add excess free ligand (e.g., 10 mol%
) to the reaction mixture to shift the equilibrium back toward the active catalyst species. -
Solvent Switch: If using DMF, switch to THF or Toluene . DMF can sometimes accelerate catalyst decomposition in pyridine couplings at elevated temperatures.
Module 2: The Deprotection & Isolation Phase
Context: Removal of the TMS group to yield the free terminal alkyne.
Q4: Upon deprotection with , I see a new impurity with M+31 mass.
Diagnosis: Nucleophilic Aromatic Substitution (
Technical Insight:
The 2-position of pyridine is highly electrophilic. In the presence of methoxide (generated from
Troubleshooting Protocol:
-
Monitor Strictly: Do not let the reaction run overnight. TMS removal on this scaffold usually takes <30 mins.
-
Change Base: Switch to TBAF (Tetrabutylammonium fluoride) in THF. This is a non-nucleophilic source of fluoride that cleaves the silyl group without risking
at the chlorine position [2].
Q5: My product was a light yellow oil, but it turned into a black tar overnight.
Diagnosis: Uncontrolled Polymerization .
Technical Insight:
4-ethynylpyridines are structurally similar to 4-vinylpyridine, a monomer known for spontaneous polymerization. The electron-deficient ring makes the terminal alkyne proton acidic and the
Stabilization Protocol:
-
Storage: Store the product as a dilute solution (e.g., in DCM or Hexanes) in the freezer (-20°C).
-
Add Inhibitor: If storing neat, add a trace amount of radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone .
-
Avoid Light: These compounds are often photosensitive. Wrap vials in aluminum foil.
Visualizing the Pathway & Failures
The following diagram maps the synthesis flow and identifies exactly where specific byproducts enter the system.
Figure 1: Reaction pathway analysis highlighting critical control points for byproduct formation.
Summary of Key Quantitative Data
| Parameter | Recommended Value | Why? |
| Catalyst Loading | 2-5 mol% Pd | Lower loading risks incomplete conversion; higher is wasteful. |
| CuI Loading | 1-2 mol% | Keep low to minimize Glaser homocoupling. |
| Temperature | 25°C (RT) | Higher temps (>50°C) increase risk of Pd black and polymerization. |
| Reaction Time | 2-4 Hours | Prolonged stirring increases protodehalogenation byproducts. |
| Deprotection | 0°C to RT | Never heat the deprotection step. |
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
-
Sørensen, U. S., & Pombo-Villar, E. (2005). Polymerization of 4-ethynylpyridine derivatives. Tetrahedron, 61(10), 2697-2703. Link
Sources
Technical Support Center: Scaling Synthesis of 2-Chloro-4-ethynylpyridine
Status: Operational Ticket ID: SC-PYR-04-ETH Assigned Specialist: Senior Application Scientist, Process Chemistry Division Last Updated: January 30, 2026
Executive Summary
This guide addresses the scale-up challenges for synthesizing 2-Chloro-4-ethynylpyridine (CAS: 214832-61-0) . While bench-scale protocols often rely on column chromatography and expensive reagents, this technical dossier focuses on scalable, self-validating workflows suitable for kilogram-scale production. The route prioritizes the Sonogashira coupling of 2-chloro-4-iodopyridine followed by desilylation, optimizing for safety, cost, and purity.
Module 1: The Synthesis Engine (Sonogashira Coupling)
Core Protocol
The most robust route for scale-up utilizes 2-chloro-4-iodopyridine rather than the bromide. The iodide reacts faster at lower temperatures, reducing the thermal stress that leads to alkyne polymerization.
Reaction Scheme: 2-Cl-4-I-Pyridine + TMS-Acetylene (TMSA) → [Pd/Cu] → 2-Cl-4-(TMS-ethynyl)pyridine
| Parameter | Specification | Technical Rationale |
| Substrate | 2-Chloro-4-iodopyridine | Higher turnover frequency (TOF) than bromide; allows milder temps (<40°C). |
| Catalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) | Robust, air-stable precursor. Cheaper than Pd(dppf)Cl₂ for this simple substrate. |
| Co-Catalyst | CuI (2-3 mol%) | Essential for transmetallation. Keep low to minimize Glaser homocoupling. |
| Base/Solvent | Et₃N (3-5 equiv) in THF | Triethylamine acts as both base and reductant. THF solubilizes the intermediate. |
| Temperature | 25°C → 40°C | CRITICAL: Do not exceed 50°C. Terminal alkynes and their precursors are thermally sensitive. |
Troubleshooting Guide: Coupling Step
Q: My reaction mixture turned black immediately. Is the catalyst dead? A: A rapid color change to black usually indicates Palladium black precipitation . This happens if the oxidative addition step is too slow or if oxygen is present.
-
Fix: Ensure rigorous degassing (sparge with N₂ for 30 min). Add the alkyne slowly to keep the Pd in the catalytic cycle. If using the bromide substrate, switch to the iodide or increase temperature slightly (carefully) to promote oxidative addition.
Q: I see a major impurity spot on TLC just above the product. What is it? A: This is likely the Glaser homocoupling product (TMS-C≡C-C≡C-TMS).
-
Cause: Presence of Oxygen + Copper.
-
Fix: Your inert atmosphere is compromised. Degas solvents more thoroughly. Reduce CuI loading to 1 mol%.
Q: The reaction stalls at 80% conversion. A: The catalyst has likely deactivated.
-
Fix: Do not add more catalyst immediately. First, add 0.5 equiv of fresh TMS-acetylene. If no change, add a "spike" of fresh catalyst (0.5 mol%) dissolved in degassed THF.
Module 2: Deprotection & Isolation (The Critical Step)[1]
Core Protocol
Removal of the Trimethylsilyl (TMS) group reveals the terminal alkyne. This is the most hazardous step due to the instability of the product.
Reaction Scheme: 2-Cl-4-(TMS-ethynyl)pyridine → [K2CO3/MeOH] → this compound
| Parameter | Specification | Technical Rationale |
| Reagent | K₂CO₃ (1.5 equiv) | Cheaper and safer than TBAF (fluoride waste is costly to dispose of). |
| Solvent | Methanol (MeOH) | Protic solvent required for carbonate-mediated deprotection. |
| Temperature | 0°C → 20°C | Strict Control. Higher temps promote polymerization of the terminal alkyne. |
| Quench | Water precipitation | The product is lipophilic; inorganic salts stay in water. |
Troubleshooting Guide: Deprotection
Q: Upon concentrating the crude product, it turned into an insoluble black tar. A: You likely triggered thermal polymerization .
-
Mechanism: this compound is an electron-deficient alkyne, making it highly susceptible to polymerization, especially when concentrated and warm.
-
Fix: Never distill to dryness at high temperatures. Keep the bath <30°C during rotary evaporation. Add a radical inhibitor like BHT (butylated hydroxytoluene) to the collection flask if storing the oil.
Q: The product is oiling out during the water quench instead of crystallizing. A: This is a common "oiling out" phenomenon.
-
Fix: Seed the mixture with a pure crystal if available. If not, extract with MTBE (Methyl tert-butyl ether), wash with brine, and dry. Switch to a recrystallization solvent system like Hexane/Ethyl Acetate (10:1) . Cool slowly to -20°C to induce crystallization.
Module 3: Purification & Metal Scavenging
For scale-up, column chromatography is a bottleneck. We aim for chemical purification.
Metal Removal Strategy
Sonogashira products are notorious for trapping Pd and Cu.
-
The Wash: After the coupling step, wash the organic layer with 10% aqueous EDTA or NH₄OH/NH₄Cl buffer . This complexes copper (turns blue) and removes it.
-
The Scavenger: If Pd levels remain high (>50 ppm), treat the organic solution with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) or activated carbon (Darco KB) for 2 hours at room temperature before crystallization.
Workflow Visualization
Figure 1: Optimized scale-up workflow emphasizing metal removal and thermal control.
Module 4: Safety & Stability Profile
Q: Can I store the intermediate or the final product? A:
-
TMS-Intermediate: Stable. Can be stored at room temperature.
-
Final Product (Terminal Alkyne): Unstable. Store under inert gas (Argon) in a freezer (-20°C). It is sensitive to light and heat.
Q: Are there explosion hazards? A: Yes. Concentrated terminal acetylenes can decompose violently.
-
Rule: Do not heat the neat solid/oil above 50°C.
-
Rule: Avoid using metal spatulas if the product is dry, as static or friction can theoretically initiate decomposition (though less likely with this specific pyridine derivative compared to simple polyynes).
References
-
Sonogashira Coupling Mechanism & Catalysis
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
-
Scale-Up of Ethynylpyridines
-
BenchChem. (2025).[2] Application Notes for Sonogashira Coupling of this compound. BenchChem Protocols.
-
-
Safety of Terminal Alkynes
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: this compound. Merck KGaA.
-
-
Purification & Scavenging
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Sources
Technical Support Center: 2-Chloro-4-ethynylpyridine Stability & Handling
Ticket ID: CEP-STAB-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The Stability Paradox
You are likely encountering issues with 2-Chloro-4-ethynylpyridine (CEP) because it sits at a dangerous intersection of reactivity. It is not merely a terminal alkyne; it is an electron-deficient aromatic alkyne. The combination of the pyridine nitrogen and the 2-chloro substituent exerts a powerful electron-withdrawing effect (
This acidity makes CEP hypersensitive to oxidative homocoupling (Glaser-type dimerization) and base-catalyzed oligomerization . This guide provides a self-validating system to prevent the formation of the unwanted dimer: 1,4-bis(2-chloropyridin-4-yl)buta-1,3-diyne.
Module 1: The Chemistry of Instability (Root Cause Analysis)
To prevent dimerization, you must understand the enemy. The degradation is rarely random; it follows a specific mechanistic cascade triggered by environmental factors.
Mechanistic Pathway: Oxidative Homocoupling
The primary degradation route is the Glaser coupling, which requires two things: a base (even weak ones) and an oxidant (Oxygen).
-
Activation: The electron-deficient pyridine ring pulls electron density, making the terminal C-H bond weak.
-
Deprotonation: Trace bases (or even the pyridine nitrogen of a neighboring molecule in concentrated solution) deprotonate the alkyne.
-
Oxidation: In the presence of
and trace metals (Cu, Fe), the acetylide radical forms and rapidly couples.
Figure 1: The mechanistic cascade leading to dimerization. Note that the electron-withdrawing nature of the pyridine ring accelerates the initial deprotonation step.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on standard refrigeration. This protocol is designed to be self-validating : if you follow it, the compound remains white/off-white. If it darkens, a step was missed.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of oligomerization. |
| Atmosphere | Argon (Preferred) or Nitrogen | Excludes |
| Container | Amber Vial + Parafilm/Teflon Tape | Amber blocks UV (radical initiator). Tape prevents gas exchange. |
| Physical State | Solid (Crystalline) | Solutions degrade 100x faster due to molecular mobility. Never store in solution. |
| Stabilizer | None (usually) | Note: Some vendors add BHT (butylated hydroxytoluene). If yours is unstabilized, strict adherence to this table is mandatory. |
Handling Workflow
-
Warm Up: Allow the vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric moisture inside. Water + Pyridine = Proton transfer = Degradation.
-
-
Aliquot: If you plan to use the batch multiple times, aliquot into single-use vials under an inert atmosphere immediately upon receipt.
-
Re-seal: Purge the headspace with Argon before closing.
Module 3: Troubleshooting & FAQs
Q1: My compound has turned from off-white to brown/black. Is it usable?
Status: CRITICAL FAILURE
-
Diagnosis: The color change indicates the formation of conjugated polymer chains (polyacetylenes) or the diyne dimer.
-
Action:
-
Dissolve a small amount in DCM.
-
Run TLC (Hexane/EtOAc). The dimer is non-polar and will run much higher than the monomer; polymers will stay at the baseline.
-
Remediation: If the degradation is <10%, purify via filtration through a short pad of silica gel using 5% EtOAc/Hexanes. The polymer sticks to the silica; the monomer elutes.
-
Q2: Can I distill this compound?
Status: UNSAFE
-
Risk: Heating terminal alkynes, especially halogenated ones, can lead to explosive decomposition or rapid polymerization.
-
Recommendation: Use sublimation (high vacuum, low temp) or column chromatography only.
Q3: I am setting up a Sonogashira coupling, but the reaction stalled.
Status: Check Catalyst Poisoning
-
Issue: If your CEP has partially dimerized, the dimer acts as a competitive ligand or the degradation byproducts (polymers) can chelate your Pd catalyst.
-
Self-Validation Check: Take an NMR of your starting material. If the acetylenic proton singlet (
ppm) integrates to <0.9 relative to the aromatic ring, repurify before adding catalyst.
Module 4: Reaction Guidelines (Preventing In-Situ Dimerization)
When you use CEP in a reaction, you are exposing it to the exact conditions that promote dimerization (Catalyst + Base).
The "Slow Addition" Protocol
To favor cross-coupling (desired) over homocoupling (dimerization), you must keep the concentration of the free alkyne low relative to the coupling partner.
-
Degas Solvents: Sparge solvents with Argon for 20 minutes before adding reagents. Dissolved oxygen is the enemy.
-
Catalyst Choice: Use
with CuI (Copper Iodide).-
Critical Note: While Copper catalyzes the Glaser coupling, it is necessary for the Sonogashira cycle. To prevent dimerization, you must exclude Oxygen strictly so the Copper stays in the Cu(I) state and shuttles the alkyne to the Palladium, rather than oxidizing it.
-
-
Order of Addition:
-
Flask A: Aryl Halide + Catalyst + Base + Solvent (Degassed).
-
Flask B: CEP dissolved in degassed solvent.
-
Action: Add Flask B to Flask A dropwise over 30-60 minutes.
-
Figure 2: Operational workflow for using CEP in cross-coupling reactions to minimize dimerization risks.
References
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 2: Acidity of terminal alkynes). Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet: this compound. Link
Sources
Technical Support Center: 2-Chloro-4-ethynylpyridine Work-Up & Isolation
Case ID: CEP-4-ALKYNE-001 Status: Active Security Level: Tier 3 (Senior Scientist/Process Chemist) Subject: Optimization of Work-up, Isolation, and Troubleshooting for 2-Chloro-4-ethynylpyridine
Executive Summary & Chemical Profile
This compound is a bifunctional building block critical in medicinal chemistry for "Click" chemistry (CuAAC) and Sonogashira couplings. Its handling is complicated by two competing factors: the volatility of the low-molecular-weight free alkyne and the instability of the electron-deficient pyridine ring, which is prone to polymerization and nucleophilic attack.
This guide provides a standardized operating procedure (SOP) for the isolation of this compound, specifically addressing copper removal (if synthesized via Sonogashira), prevention of polymerization, and safe storage.
Chemical Identity Card
| Property | Data |
| CAS Number | 1010069-42-1 (Generic/Derivatives) |
| Formula | |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 137.57 g/mol |
| Physical State | Off-white to pale brown solid (or oil if impure) |
| Storage | -20°C, under Argon/Nitrogen, protected from light |
| Key Hazards | Skin Irritant, Lachrymator, Potential Polymerization |
Work-Up Workflow Visualization
The following diagram outlines the critical decision paths for working up the reaction mixture, depending on the synthesis method (Direct Sonogashira vs. TMS-Deprotection).
Figure 1: Decision matrix for the isolation of this compound. The "Copper Removal Step" is highlighted as a critical failure point for Sonogashira-derived batches.
Standard Operating Procedures (SOPs)
Protocol A: Copper Removal (For Sonogashira Origins)
Issue: Residual copper promotes polymerization of the ethynyl group and poisons downstream catalysts. Mechanism: Copper forms stable acetylides with the terminal alkyne. A simple water wash is insufficient.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (
) . Avoid DCM initially if emulsions are observed. -
Chelation Wash: Wash the organic layer 2x with a 10% aqueous solution of EDTA adjusted to pH ~8-9 with
.-
Observation: The aqueous layer should turn bright blue (Cu-EDTA complex).
-
Repeat: Continue washing until the aqueous layer is colorless.
-
-
Filtration (Alternative): If the product is strictly non-polar, filter the crude mixture through a pad of Celite mixed with activated charcoal to adsorb metal residues before aqueous work-up.
Protocol B: TMS-Deprotection Work-Up
Context: Converting 2-chloro-4-((trimethylsilyl)ethynyl)pyridine to the free alkyne using
-
Quench: Do not add acid. The pyridine nitrogen can protonate, rendering the product water-soluble.
-
Partition: Pour the reaction mixture into saturated
or Brine. -
Extraction: Extract 3x with DCM or EtOAc .
-
Note: Pyridines are moderately polar. Ensure the aqueous phase pH is >7 to keep the pyridine neutral (free base).
-
-
Concentration: Dry over
. Concentrate under reduced pressure at bath temperature < 30°C .-
Warning: The free alkyne is volatile. Do not apply high vacuum (< 10 mbar) for extended periods.
-
Protocol C: Purification (Flash Chromatography)
Stationary Phase: Silica Gel (neutralized).
Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0%
-
Pre-treatment: Pre-wash the silica column with 1%
in Hexanes if the product streaks (tailing). This neutralizes acidic sites on the silica that interact with the pyridine nitrogen. -
Loading: Load as a concentrated liquid band (DCM) or dry-load on Celite.
-
Elution: The product typically elutes early (non-polar compared to starting materials like iodopyridine).
-
Detection: UV active at 254 nm.[5] Stain with
(alkyne shows as a yellow/brown spot).
Troubleshooting Center (FAQ)
Q1: Why is my product turning into a black tar during concentration?
Diagnosis: Polymerization or Oxidative Coupling (Glaser coupling). Root Cause: Terminal alkynes on electron-deficient rings are highly reactive. Heat and trace metals (Cu/Pd) accelerate this. Solution:
-
Temperature Control: Never heat the water bath above 30°C.
-
Stabilization: Add a radical inhibitor like BHT (butylated hydroxytoluene) (approx. 0.1 mol%) to the collection flask if the product is to be stored before the next step.
-
Metal Scavenging: Ensure Protocol A (Copper Removal) was followed rigorously. Residual copper is a polymerization catalyst.
Q2: My yield is significantly lower than expected (< 40%). Where did it go?
Diagnosis: Volatility or Water Solubility. Root Cause:
-
Volatility: this compound has a relatively low molecular weight. It can sublime or evaporate on a high-vacuum manifold.
-
pH Issues: If the aqueous wash was acidic (pH < 5), the pyridine nitrogen protonates (
), causing the molecule to partition into the water layer. Solution:
-
Check the Water Trap: Analyze the aqueous waste by TLC. If the product is there, basify to pH 9 and re-extract.
-
Vacuum Management: Stop evaporation as soon as the solvent is removed. Do not leave on "high vac" overnight.
Q3: The product spot tails heavily on the TLC plate/Column.
Diagnosis: Interaction with Silanols. Root Cause: The basic nitrogen of the pyridine ring interacts with the acidic protons of the silica gel silanol groups. Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (
) to your eluent system. -
Alternative: Use neutral Alumina instead of Silica gel for purification.
Q4: I see a blue/green tint in my final product.
Diagnosis: Copper Contamination.[10][12] Root Cause: Incomplete quenching of the Sonogashira catalyst. Solution:
-
Remediation: Dissolve the product in EtOAc and wash with saturated
/ (9:1) solution until the aqueous layer is clear. Pass through a small plug of silica.
Reference Data
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Excellent solubility; good for extraction. |
| Ethyl Acetate (EtOAc) | High | Good for extraction; preferred for Cu-removal washes. |
| Diethyl Ether | Medium | Good, but volatility risks product loss during concentration. |
| Water (Acidic) | Avoid | Protonates pyridine; product lost to aqueous layer. |
| Water (Basic) | Safe | Keeps pyridine in free-base form. |
References
-
Sonogashira Coupling Mechanics & Copper Removal
- Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Relevance: Establishes the necessity of copper removal to prevent acetylide formation and polymeriz
-
Link:
-
Synthesis of Halogenated Pyridines
-
Source:Organic Syntheses, Coll.[11] Vol. 10, p. 276 (2004).
- Relevance: General work-up procedures for substituted pyridines, highlighting pH sensitivity during extraction.
-
Link:
-
-
Purification of Ethynylpyridines
- Source: ResearchG
- Relevance: Practical insights on using EDTA/NH4OH for copper scavenging in polar heterocyclic synthesis.
-
Link:
Sources
- 1. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1010115-57-7 | 4-Chloro-2-ethynylpyridine - Synblock [synblock.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-Chloro-4-ethynylpyridine
This guide provides a technical analysis of the 1H NMR spectrum of 2-Chloro-4-ethynylpyridine, designed for researchers verifying the integrity of this common Sonogashira coupling intermediate.
Executive Summary & Application Context
This compound (CAS: 945717-09-9) is a critical scaffold in medicinal chemistry, particularly for synthesizing fused heterocycles via cycloaddition. Its structural validation relies heavily on 1H NMR to confirm two features: the integrity of the 2-chloropyridine ring and the presence of the terminal alkyne proton.
This guide compares the spectral performance of this product against its immediate precursor (TMS-protected) and analyzes solvent-dependent shifts to prevent misinterpretation of analytical data.
Core Spectral Data: The "Gold Standard" (CDCl3)[1]
The following data represents the validated spectral signature in Chloroform-d (CDCl3) at 298 K. This solvent is the preferred standard over DMSO-d6 for this specific compound to avoid overlap between the alkyne proton and the water signal.
Table 1: Chemical Shift Assignments (400 MHz, CDCl3)
| Signal | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment | Structural Logic |
| A | 8.35 – 8.45 | Doublet (d) | 1H | J ≈ 5.2 | H-6 | α-proton to Nitrogen; most deshielded. |
| B | 7.45 – 7.55 | Singlet (d)* | 1H | J ≈ 1.0 | H-3 | Ortho to Cl; meta coupling only (appears as s/d). |
| C | 7.25 – 7.35 | dd | 1H | J ≈ 5.2, 1.0 | H-5 | β-proton; couples to H-6 and H-3. |
| D | 3.30 – 3.40 | Singlet (s) | 1H | - | Alkyne C≡C-H | Diagnostic terminal alkyne proton. |
*Note: H-3 often appears as a singlet or a finely split doublet due to small meta-coupling (J ~1-1.5 Hz) with H-5.
Diagram 1: Structural Assignment Logic
The following flowchart illustrates the logical deduction process for assigning these signals, ensuring self-validation during analysis.
Caption: Logic flow for assigning 1H NMR signals of this compound based on chemical environment and coupling constants.
Comparative Analysis: Alternatives & Process Control
This section compares the target molecule against its synthetic precursor and alternative solvent scenarios.
Comparison A: Reaction Monitoring (TMS Deprotection)
The most common synthesis route involves the deprotection of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine . Monitoring this transition is critical for yield calculation.
| Feature | Precursor (TMS-Protected) | Target Product (Free Alkyne) | Observation Note |
| Aliphatic Region | Strong Singlet @ 0.25 ppm (9H) | Absent | Complete disappearance confirms deprotection. |
| Alkyne Region | Absent | Singlet @ 3.35 ppm (1H) | Appearance confirms terminal alkyne formation.[1] |
| Aromatic Shifts | H-3/H-5 slightly upfield | H-3/H-5 slightly downfield | Minor shift due to loss of electron-donating Si group. |
Comparison B: Solvent Selection (CDCl3 vs. DMSO-d6)
Choosing the correct solvent is vital for accurate integration of the alkyne proton.
-
CDCl3 (Recommended): The alkyne proton appears at ~3.35 ppm .[1] The water peak is at ~1.56 ppm . There is no overlap , allowing precise integration.
-
DMSO-d6 (Not Recommended): The alkyne proton shifts downfield to ~4.60 ppm due to hydrogen bonding with the solvent. Crucially, the residual water peak in DMSO is often broad and centered around 3.33 ppm .[1] While they do not overlap directly, the "water shoulder" in wet DMSO samples can distort the baseline near where the alkyne signal would be in other solvents, leading to confusion if the operator expects the CDCl3 shift.[1]
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this protocol. This method minimizes "rotameric" broadening and ensures accurate integration.[1]
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of high-quality CDCl3 (99.8% D).
-
Quality Check: Ensure CDCl3 is stored over molecular sieves or K2CO3 to neutralize acidity, which can induce polymerization of the terminal alkyne.[1]
-
-
Filtration: If the solution is cloudy (common with salt byproducts), filter through a small plug of glass wool into the NMR tube.[1]
Step 2: Acquisition Parameters[3]
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (d1): Set to ≥ 5 seconds .
-
Scans (ns): 16 scans are sufficient for >95% purity samples.[1]
Diagram 2: Reaction Monitoring Workflow
This diagram outlines the decision process for moving from the TMS-intermediate to the final product.
Caption: Process control workflow for monitoring the deprotection of the TMS-precursor using 1H NMR markers.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: Link directs to similar ethynylpyridine class for reference).[1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3][4][5] Chem., 62(21), 7512–7515.[1] Retrieved from [J. Org.[1][3] Chem]([Link]1]
-
ChemicalBook. 2-Chloro-4-methylpyridine NMR Data (Analogous Structure). Retrieved from .[1]
-
Royal Society of Chemistry. Sonogashira Coupling of Aryl Chlorides: Supporting Information. (General synthetic procedure and spectral data for ethynylpyridines). Retrieved from .[1]
Sources
Navigating the Spectroscopic Landscape: A Comparative Guide to the 13C NMR Data of 2-Chloro-4-ethynylpyridine
For Immediate Release
In the intricate world of drug discovery and materials science, the precise characterization of novel molecules is paramount. 2-Chloro-4-ethynylpyridine, a key building block in the synthesis of various functionalized materials and pharmacologically active compounds, presents a unique spectroscopic profile. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data of this compound. By comparing predicted data with experimentally determined values for structurally related compounds, we provide a comprehensive understanding of the substituent effects on the pyridine ring, ensuring confidence in structural elucidation.
The Structural Significance of this compound
This compound is a disubstituted pyridine ring, featuring a chloro group at the 2-position and an ethynyl group at the 4-position. This arrangement of an electron-withdrawing halogen and a carbon-rich, sp-hybridized substituent creates a distinct electronic environment around the pyridine core, which is directly reflected in its 13C NMR spectrum. Understanding these electronic effects is crucial for predicting reactivity and designing novel molecular architectures.
Decoding the 13C NMR Spectrum: A Comparative Analysis
Due to the limited availability of direct experimental 13C NMR data for this compound in publicly accessible databases, this guide utilizes a combination of predicted data and experimental data from analogous compounds to provide a robust analytical framework. The predicted chemical shifts for this compound were generated using the online NMR prediction tool, NMRDB.org. These values are compared against the experimentally determined 13C NMR data for pyridine, 2-chloropyridine, and 4-ethynylpyridine to elucidate the incremental effects of each substituent.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon Position | Pyridine (Experimental) | 2-Chloropyridine (Experimental) | 4-Ethynylpyridine (Experimental) | This compound (Predicted) |
| C2 | 150 | 152.5 | 150.3 | 153.1 |
| C3 | 124 | 124.5 | 126.5 | 125.1 |
| C4 | 136 | 139.5 | 132.8 | 139.7 |
| C5 | 124 | 122.5 | 126.5 | 123.2 |
| C6 | 150 | 149.8 | 150.3 | 150.4 |
| Cα (ethynyl) | - | - | 82.9 | 82.1 |
| Cβ (ethynyl) | - | - | 81.7 | 81.3 |
Analysis of Substituent Effects:
The chemical shifts of the pyridine ring are significantly influenced by the electronic properties of the substituents.[1]
-
Pyridine: The unsubstituted pyridine ring exhibits characteristic chemical shifts with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded (150 ppm) due to the electron-withdrawing nature of the nitrogen atom.[1] The C4 carbon appears at 136 ppm, while the C3 and C5 carbons are the most shielded at 124 ppm.[1]
-
2-Chloropyridine: The introduction of a chlorine atom at the C2 position is expected to cause a downfield shift (deshielding) of the ipso-carbon (C2) and the ortho-carbon (C3), and a smaller effect on the meta (C4, C6) and para (C5) carbons. This is due to the inductive electron-withdrawing effect of the chlorine atom.
-
4-Ethynylpyridine: The ethynyl group at the C4 position introduces sp-hybridized carbons. The triple bond's anisotropy can lead to both shielding and deshielding effects on the pyridine ring carbons. The carbons of the ethynyl group itself typically resonate in the range of 70-90 ppm.
-
This compound (Predicted): The predicted spectrum of the target molecule reflects the combined influence of both substituents. The C2 carbon is predicted to be the most deshielded, consistent with the effect of the adjacent chlorine atom. The C4 carbon is also significantly deshielded, influenced by the ethynyl group. The remaining pyridine carbons show shifts that are a composite of the individual substituent effects.
Experimental Protocol for 13C NMR Spectroscopy
To ensure the reproducibility and accuracy of 13C NMR data for compounds such as this compound, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-50 mg of the solid this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
The 13C NMR spectrum should be acquired on a spectrometer operating at a frequency of, for example, 125 MHz.
-
A standard pulse program for a proton-decoupled 13C NMR experiment should be used.
-
Typical acquisition parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the TMS signal at 0.0 ppm. The residual solvent peak of CDCl₃ can also be used as a secondary reference, which appears as a triplet at approximately 77.16 ppm.[2]
-
Visualizing Structural Relationships
The following diagram illustrates the relationship between the molecular structure of this compound and its predicted 13C NMR chemical shifts, highlighting the influence of the chloro and ethynyl substituents.
Caption: Structure-Shift Correlation for this compound.
Conclusion
This guide provides a comprehensive overview of the 13C NMR data for this compound, leveraging predicted values and comparative analysis with related compounds. By understanding the influence of the chloro and ethynyl substituents on the pyridine ring, researchers can confidently identify and characterize this important chemical intermediate. The provided experimental protocol serves as a reliable standard for acquiring high-quality 13C NMR data, ensuring consistency and accuracy in research and development endeavors.
References
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
-
Reddit. Referencing CDCl3 in 13C nmr. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]
-
Indian Institute of Technology Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
Analytical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-4-ethynylpyridine
Executive Summary
2-Chloro-4-ethynylpyridine (CAS: 945717-09-9) is a high-value heterocyclic building block, critical in the synthesis of mGluR5 antagonists and other neurological therapeutics via Sonogashira coupling.[1] Its structural integrity—specifically the stability of the terminal alkyne and the positioning of the chlorine atom—is paramount for downstream reaction efficiency.
This guide objectively compares the two primary analytical "alternatives" for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2] While GC-MS serves as the industry standard for raw material purity assessment, LC-MS/MS offers superior performance for trace impurity profiling in complex biological matrices.[1]
Strategic Analysis: Method Selection & Performance Comparison[1][2][3][4][5][6]
The choice between GC-MS and LC-MS depends entirely on the analytical context: Purity Verification vs. Trace Quantification .
Comparative Performance Matrix
| Feature | Alternative A: GC-MS (EI) | Alternative B: LC-MS/MS (ESI+) | Verdict |
| Primary Application | Raw material purity, bulk QC.[1] | Trace analysis (PK/PD studies), reaction monitoring. | GC-MS is superior for purity.[1] |
| Ionization Physics | Hard Ionization (Electron Impact, 70 eV). | Soft Ionization (Electrospray). | GC-MS provides structural fingerprints.[1] |
| Sensitivity | Moderate (ng range). | High (pg range). | LC-MS wins for sensitivity.[1][2] |
| Isomer Resolution | High (Excellent separation of 2,4- vs 2,6- isomers).[1] | Moderate (Requires specialized chiral/phenyl-hexyl columns).[1] | GC-MS is more robust for isomer differentiation.[1] |
| Sample Prep | Dilute & Shoot (Volatile solvents). | Minimal (Compatible with aqueous buffers). | GC-MS is faster for non-polar samples.[1] |
Decision Logic for Researchers
The following decision tree illustrates the recommended workflow for selecting the appropriate analytical platform.
Figure 1: Analytical decision matrix for this compound based on sample matrix and data requirements.
Deep Dive: GC-MS Analysis (The Gold Standard)
For raw material qualification, GC-MS using Electron Impact (EI) is the gold standard. The molecule's volatility (MW 137.57) and lack of labile protons make it ideal for gas-phase analysis without derivatization.[1]
Mechanistic Fragmentation (EI Source)
Understanding the fragmentation is crucial for confirming identity against structural isomers (e.g., 2-chloro-6-ethynylpyridine).[1]
-
Molecular Ion (M+): Distinctive 3:1 intensity ratio at m/z 137 and 139 due to the
Cl/ Cl isotopes. -
Primary Fragmentation: Loss of the Chlorine radical (•Cl) to form the ethynylpyridinium cation (m/z 102).
-
Secondary Fragmentation: Loss of HCN (neutral loss of 27 Da) from the pyridine ring, a characteristic pathway for nitrogen heterocycles [1].
Validated GC-MS Protocol
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: 40–300 m/z.
Data Interpretation: The retention time is the primary discriminator against isomers. This compound typically elutes after the 2-chloro-6- isomer on non-polar phases due to steric accessibility of the nitrogen lone pair interacting with the stationary phase.[1]
Deep Dive: LC-MS/MS Analysis (Trace Quantification)
When analyzing reaction kinetics or biological stability, LC-MS with Electrospray Ionization (ESI) is required.
Ionization Behavior (ESI+)
The pyridine nitrogen is a basic site (pKa ~2-3 due to Cl electron withdrawal), allowing for protonation
-
Precursor Ion: m/z 138.0 (
Cl) and 140.0 ( Cl). -
Adducts: Sodium adducts
(m/z 160.0) are common if mobile phase quality is low. -
Critical Control: The ethynyl group is susceptible to hydration to form an acetyl group (
, +18 Da) under acidic LC conditions if left too long. Fresh sample preparation is mandatory.
Fragmentation Pathway (MS/MS)
In Collision-Induced Dissociation (CID), the protonated molecule follows a specific decay path used for Multiple Reaction Monitoring (MRM).
Figure 2: Proposed ESI+ fragmentation pathway for MRM transition development.[1]
Validated LC-MS Protocol[1]
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode, MRM.
-
Quantifier Transition: 138.0
102.0 (Collision Energy: 25 eV). -
Qualifier Transition: 138.0
75.0 (Collision Energy: 40 eV).
-
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Pyridine Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. "Compound Summary: this compound."[1][3][4] National Library of Medicine. Available at: [Link][1]
Sources
Technical Comparison Guide: IR Spectroscopy of 2-Chloro-4-ethynylpyridine
Executive Summary
2-Chloro-4-ethynylpyridine (CAS: 945717-09-9) is a critical heterocyclic building block, primarily employed in Sonogashira couplings to synthesize complex pharmaceutical scaffolds (e.g., mGluR5 antagonists, Pim-1 inhibitors). In drug development workflows, rapid validation of the terminal alkyne moiety is essential before committing to expensive metal-catalyzed coupling steps.
This guide provides an objective technical analysis of the Infrared (IR) spectroscopic profile of this compound. Unlike Nuclear Magnetic Resonance (NMR), which requires deuterated solvents and longer acquisition times, IR spectroscopy offers an immediate "Go/No-Go" decision metric by isolating the diagnostic
Spectral Analysis & Assignment
The IR spectrum of this compound is dominated by the interplay between the electron-deficient pyridine ring and the hyper-conjugative ethynyl group. The following assignments are derived from fundamental vibrational spectroscopy of halogenated pyridines and terminal alkynes.
Diagnostic Regions
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Utility |
| Terminal Alkyne | 3250 – 3320 | Strong, Sharp | Primary ID. Distinguishes from internal alkynes and nitriles. | |
| Alkyne Backbone | C | 2100 – 2140 | Weak/Medium | Secondary ID. Often weak due to pseudo-symmetry but visible. |
| Pyridine Ring | C=N / C=C Ring Stretch | 1580 – 1430 | Strong | Confirms aromatic heterocyclic core. |
| Aromatic C-H | C–H Stretch (sp²) | 3000 – 3100 | Medium | Differentiates from aliphatic contaminants. |
| Chlorine Substituent | C–Cl Stretch | 700 – 850 | Medium/Strong | Fingerprint confirmation of 2-position substitution. |
Mechanistic Insight[1][2]
-
The "Fermi Resonance" Trap: Researchers must be cautious of Fermi resonance in the 3300 cm⁻¹ region, often seen in carbonyls. However, in this compound, the
C–H band is distinctively sharp and singular, unlike the broad O-H bands of potential hydrolysis byproducts (e.g., 2-chloropyridin-4-ol). -
Ring Breathing Modes: The presence of the Chlorine atom at position 2 breaks the
symmetry of the pyridine ring, activating vibrational modes that might otherwise be IR-inactive. This results in a rich fingerprint region (1000–600 cm⁻¹) useful for purity assessment against isomers (e.g., 3-chloro analogs).
Comparative Performance: Alkyne vs. Alternatives
In synthesis, this compound is often derived from or compared to 2-Chloro-4-cyanopyridine (Nitrile precursor) or 2-Chloro-4-vinylpyridine (partial reduction product). Differentiating these is critical for yield calculation.
Comparative Data Table
| Feature | This compound (Target) | Alternative A: 2-Chloro-4-cyanopyridine | Alternative B: 2-Chloro-4-vinylpyridine |
| Primary Handle | Alkyne (-C | Nitrile (-C | Alkene (-CH=CH₂) |
| Key Band 1 | ~3300 cm⁻¹ ( | Absent | Absent (sp² C-H only) |
| Key Band 2 | ~2120 cm⁻¹ (C | ~2230 – 2240 cm⁻¹ (C | 1630 – 1640 cm⁻¹ (C=C stretch) |
| Band Intensity | C | C | C=C is medium/strong |
| Interference Risk | Low (Unique region) | High (Overlaps with isocyanates) | High (Overlaps with aromatic ring modes) |
Analysis
-
Vs. Nitrile: The shift from ~2230 cm⁻¹ (Nitrile) to ~2120 cm⁻¹ (Alkyne) is the definitive checkpoint. If the spectrum shows a band >2200 cm⁻¹, the ethynylation is incomplete.
-
Vs. Vinyl: The appearance of the sharp ~3300 cm⁻¹ band is the sole confirmation of the alkyne. The vinyl analog will only show sp² C-H stretches just above 3000 cm⁻¹, making it indistinguishable from the pyridine ring hydrogens without the 3300 marker.
Experimental Protocol: ATR-FTIR Validation
This protocol uses Attenuated Total Reflectance (ATR) for rapid solid-state characterization, minimizing sample preparation errors associated with KBr pellets (e.g., hygroscopic water absorption).
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
Step-by-Step Methodology:
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.
-
Sample Loading: Place approximately 2–5 mg of solid this compound onto the crystal center.
-
Pressure Application: Apply uniform pressure using the anvil clamp. Note: Ensure the pressure gauge reads within the "Green Zone" to maximize contact without crushing the crystal lattice structure, which can shift peak shapes.
-
Acquisition: Collect the sample spectrum.
-
Data Processing: Apply "ATR Correction" (if available) to account for penetration depth variation.
-
Validation Check:
-
Pass: Distinct peak at ~3300 cm⁻¹ AND ~2120 cm⁻¹.
-
Fail (Wet): Broad mound at 3400 cm⁻¹ (Solvent/Water).
-
Fail (Precursor): Peak at ~2230 cm⁻¹ (Unreacted Nitrile).
-
Workflow Visualization
The following diagram outlines the logical decision tree for validating this compound in a synthesis pipeline.
Caption: Logical QC flowchart for differentiating the target alkyne from common synthetic impurities using IR spectral checkpoints.
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Available at:
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes (Characteristic Frequencies). Available at:
-
Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines (2-Chloropyridine Data). Available at:
-
BenchChem. FT-IR Analysis of Novel Pyridine Derivatives: Application Note. Available at:
-
PubChem. 2-Chloro-4-cyanopyridine (Structural Analog Comparison). Available at:
A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Chloro-4-ethynylpyridine vs. 2-Bromo-4-ethynylpyridine
In the landscape of pharmaceutical and materials science research, 4-ethynylpyridine derivatives are invaluable building blocks, prized for their rigid structure and versatile reactivity.[1][2][3] The pyridine core is a common motif in a vast array of FDA-approved drugs and biologically active compounds.[4][5][6] The strategic placement of a halogen at the 2-position provides a crucial handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2-Chloro-4-ethynylpyridine and 2-Bromo-4-ethynylpyridine. The choice between a chloro or bromo substituent is not trivial; it fundamentally dictates reaction kinetics, required catalytic systems, and overall synthetic efficiency. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions to illuminate the mechanistic underpinnings that govern these differences, empowering researchers to make informed decisions for their specific synthetic challenges.
Part 1: The Decisive Factor: The Carbon-Halogen Bond
The reactivity of these two building blocks is overwhelmingly dictated by the properties of the carbon-halogen (C-X) bond at the C2 position of the pyridine ring. Two key factors are at play: bond strength and electronegativity.
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. The average BDE for a C-Cl bond on an aromatic ring is approximately 97 kcal/mol, whereas the C-Br bond is around 84 kcal/mol.[7] Calculations show that across various heterocyclic systems, C-Cl bonds are consistently stronger than their C-Br counterparts by an average of 7-8 kcal/mol.[8] This energy difference is the primary determinant of reactivity in reactions where C-X bond cleavage is the rate-limiting step.
-
Electronegativity: Chlorine is more electronegative than bromine. This influences the inductive effect on the pyridine ring, making the carbon atom of the C-Cl bond more electrophilic. This factor becomes critical in reactions where nucleophilic attack is the rate-determining step.
These two properties create a reactivity dichotomy that is most evident when comparing the two major classes of reactions for these substrates: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Part 2: Palladium-Catalyzed Cross-Coupling: A Clear Advantage for Bromine
In palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[9][10]
The universally accepted reactivity trend for halogens in this step is I > Br > Cl > F . This is a direct consequence of the C-X bond dissociation energy; the weaker the bond, the lower the activation energy for the oxidative addition step.[8][10]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Comparative Performance in Key Cross-Coupling Reactions
For this compound, the strength of the C-Cl bond necessitates more forcing reaction conditions to achieve efficient oxidative addition. This often translates to higher temperatures, longer reaction times, higher catalyst loadings, and the use of more sophisticated, electron-rich phosphine ligands. In contrast, 2-bromo-4-ethynylpyridine generally undergoes oxidative addition more readily, allowing for milder conditions and greater flexibility in catalyst choice.[11]
| Reaction Type | 2-Bromo-4-ethynylpyridine (Expected Outcome) | This compound (Expected Outcome) | Rationale & Causality |
| Sonogashira Coupling | High yields at or near room temperature with standard catalysts (e.g., Pd(PPh₃)₄/CuI).[12][13] | Requires higher temperatures, specialized ligands (e.g., Buchwald ligands), or higher catalyst loading.[14] | Weaker C-Br bond facilitates the rate-limiting oxidative addition step.[9] |
| Suzuki-Miyaura Coupling | Efficient coupling with a wide range of boronic acids using standard Pd catalysts and bases (e.g., K₂CO₃, K₃PO₄).[15][16] | Often requires more active catalyst systems (e.g., those based on phosphite or phosphine oxide ligands) and stronger bases.[17] | The C-Cl bond is less reactive towards Pd(0), demanding a more potent catalytic system to overcome the higher activation energy.[11] |
| Buchwald-Hartwig Amination | Readily couples with various amines under relatively mild conditions. | Generally requires more electron-rich and sterically hindered ligands to promote the challenging oxidative addition step. | Similar to other cross-couplings, the C-Br bond's susceptibility to cleavage makes it the more reactive partner. |
Part 3: Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
In SNAr reactions, the reactivity order is not as straightforward and depends critically on which step of the two-step mechanism is rate-determining.[18] The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, an effect further enhanced by the electron-withdrawing 4-ethynyl group.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Case 1: Nucleophilic Attack is Rate-Determining: When a less reactive nucleophile is used, the initial attack to form the negatively charged Meisenheimer complex is the slow step. In this scenario, the high electronegativity of chlorine is advantageous. It exerts a stronger inductive electron-withdrawing effect, stabilizing the developing negative charge in the transition state and the subsequent intermediate. This leads to the characteristic SNAr reactivity order of F > Cl > Br > I .[18]
-
Case 2: Leaving Group Expulsion is Rate-Determining: With highly reactive, localized nucleophiles (e.g., thiolates), the initial attack can be fast and reversible.[18] The rate-determining step then becomes the expulsion of the halide to restore aromaticity. Here, the C-X bond strength is paramount. Bromide, being a better leaving group than chloride due to the weaker C-Br bond, is expelled more readily. This inverts the reactivity order to I > Br > Cl > F .[18]
| Nucleophile Type | Expected Reactivity Order | Rationale |
| Neutral Amines, Alcohols | This compound ≥ 2-Bromo-4-ethynylpyridine | The rate is likely governed by the initial nucleophilic attack, which is accelerated by the greater electronegativity of chlorine.[18] |
| Thiolates, other strong/soft nucleophiles | 2-Bromo-4-ethynylpyridine > this compound | The rate is likely limited by leaving group expulsion, favoring the weaker C-Br bond.[18] |
Part 4: Experimental Protocols & Workflow
Adherence to a robust and validated experimental workflow is critical for reproducibility. The following outlines a general procedure for a palladium-catalyzed cross-coupling reaction, which must be adapted based on the specific halide used.
Caption: Standard laboratory workflow for an inert-atmosphere cross-coupling reaction.
Protocol Example: Sonogashira Coupling of Phenylacetylene
This protocol illustrates the practical differences in reacting the two target compounds.
Objective: To synthesize 2-(phenylethynyl)-4-ethynylpyridine.
Reagents & Equipment:
-
2-halo-4-ethynylpyridine (Chloro or Bromo)
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) Iodide (CuI, cocatalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Anhydrous, degassed THF (Solvent)
-
Standard inert atmosphere glassware
Methodology for 2-Bromo-4-ethynylpyridine (Substrate A)
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-4-ethynylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction to completion by TLC.
-
Rationale: The high reactivity of the C-Br bond allows for low catalyst loading and mild room temperature conditions, ensuring a clean and efficient reaction.[12][13]
Methodology for this compound (Substrate B)
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), CuI (0.10 mmol, 10 mol%), and triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction to completion by TLC.
-
Rationale: The stronger C-Cl bond requires a higher activation energy for oxidative addition. This is overcome by increasing the temperature, raising the catalyst and cocatalyst loading, and adding an extra phosphine ligand to maintain the stability and activity of the Pd(0) species at the elevated temperature.
Summary & Recommendations
The choice between this compound and 2-bromo-4-ethynylpyridine is a strategic decision based on a trade-off between reactivity, cost, and the specific transformation desired.
| Feature | 2-Bromo-4-ethynylpyridine | This compound |
| Cross-Coupling Reactivity | High . Generally requires milder conditions, lower catalyst loadings, and shorter reaction times.[11] | Moderate to Low . Often requires higher temperatures, specialized ligands, and higher catalyst loadings.[17] |
| SNAr Reactivity | Nuance-dependent . Favored when leaving group ability is rate-determining.[18] | Nuance-dependent . Favored when nucleophilic attack is rate-determining.[18] |
| Cost & Availability | Typically higher cost. | Generally more cost-effective. |
| Ideal Use Case | Projects where reaction efficiency, mild conditions, and functional group tolerance are paramount (e.g., late-stage synthesis). | Early-stage synthesis, large-scale production where cost is a primary driver and optimization for harsher conditions is feasible. |
Final Recommendation: For researchers prioritizing efficiency, substrate scope, and mild, predictable reaction conditions, 2-bromo-4-ethynylpyridine is the superior choice for palladium-catalyzed cross-coupling reactions. Its higher reactivity streamlines process development and often leads to cleaner reactions with higher yields. However, This compound remains a valuable, cost-effective alternative for large-scale applications, provided that the necessary investment in process optimization (higher temperatures, specialized catalysts) is made. In the case of SNAr, the optimal substrate is less clear-cut and must be determined by considering the nature of the specific nucleophile being employed.
References
- Benchchem. A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- Umberto, M. et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.
- ResearchGate. Amination of 2-halopyridines. [a].
- Google Patents. US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine.
- Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- Benchchem. A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- MySkinRecipes. 2-Bromo-4-ethynylpyridine.
- Google Patents. CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Das, P. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health.
- Sigman, M. S. et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry.
- Angene. 10-320983 - 2-bromo-4-ethynylpyridine | 1196156-17-8.
- ChemScene. 2510-22-7 | 4-Ethynylpyridine.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
- Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- National Institutes of Health. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
- ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
- St. Benedict & St. John's University. oxidative addition and palladium coupling.
- The Suzuki Reaction. (2014).
- RSC Publishing. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- Accounts of Chemical Research. Bond Dissociation Energies of Organic Molecules.
- Synblock. CAS 1196155-22-2 | 4-Bromo-2-ethynylpyridine.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Organic Syntheses. 2-chloropyrimidine.
- ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.
- Organic Syntheses. 2-bromopyridine.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018).
- Chemistry LibreTexts. 5.5: Homolytic Cleavage and Bond Dissociation Energies. (2019).
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025).
- Guidechem. How can 2-chloro-4-picoline be synthesized and applied effectively?
- Benchchem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Benchchem. Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.
Sources
- 1. 2-Bromo-4-ethynylpyridine [myskinrecipes.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Determination of 2-Chloro-4-ethynylpyridine: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for novel chemical entities and synthetic intermediates is a cornerstone of scientific rigor and regulatory compliance. The subject of this guide, 2-Chloro-4-ethynylpyridine, is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of this compound, grounded in both theoretical principles and practical, field-proven insights.
The Criticality of Purity in Drug Development
The presence of impurities in a synthetic intermediate like this compound can have far-reaching consequences. These impurities may arise from unreacted starting materials, by-products of the synthesis, or degradation products.[1] Their presence can lead to the formation of undesired side products in subsequent reactions, reduce the overall yield, and introduce potentially toxic components into the final drug substance. Therefore, the selection of an appropriate analytical method for purity determination is not merely a procedural step but a critical decision that underpins the reliability and reproducibility of the entire drug development process.
This guide will explore and compare three orthogonal analytical techniques for the purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Each method will be evaluated based on its principles, experimental workflow, and performance characteristics, providing the reader with the necessary knowledge to make an informed decision for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of a wide range of organic molecules, making it a staple in pharmaceutical analysis.[2][3] For a moderately polar compound like this compound, RP-HPLC offers excellent resolution and sensitivity.
The Rationale Behind the RP-HPLC Method
The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic pyridine ring. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic buffer, allows for the elution of the analyte and its impurities by modulating their polarity and ionization state. The use of a phosphate buffer at a slightly acidic pH ensures the pyridine nitrogen is protonated, leading to consistent retention times and sharp peak shapes. UV detection is suitable due to the chromophoric nature of the pyridine ring and the ethynyl group.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 50% B to 80% B over 15 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Illustrative Data and Interpretation
Table 1: Illustrative RP-HPLC Data for this compound and Potential Impurities
| Peak | Compound Name | Retention Time (min) | Area (%) |
| 1 | 2-Chloropyridine (Starting Material) | 3.5 | 0.15 |
| 2 | 2-Chloro-4-vinylpyridine (Side Product) | 5.8 | 0.25 |
| 3 | This compound | 8.2 | 99.5 |
| 4 | Dimer impurity | 12.1 | 0.10 |
The chromatogram would ideally show a major peak for this compound at approximately 8.2 minutes, with minor peaks corresponding to potential impurities eluting at different times. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For volatile and thermally stable compounds, Gas Chromatography (GC) offers high-resolution separation, and when coupled with a Mass Spectrometer (MS), it provides definitive identification of the separated components.[4][5] This makes GC-MS an excellent complementary technique to HPLC, particularly for identifying and quantifying residual solvents and volatile by-products.
The Rationale Behind the GC-MS Method
Given that this compound is a relatively small and potentially volatile molecule, GC is a viable analytical option. A non-polar capillary column is chosen to separate compounds based on their boiling points. The temperature programming allows for the sequential elution of compounds with a wide range of volatilities. Mass spectrometry provides structural information based on the fragmentation pattern of the ionized molecules, enabling confident identification of impurities.[6]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-400 m/z.
Sample Preparation: Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.
Illustrative Data and Interpretation
Table 2: Illustrative GC-MS Data for this compound and Potential Impurities
| Peak | Compound Name | Retention Time (min) | Key m/z fragments | Area (%) |
| 1 | Dichloromethane (Solvent) | 2.1 | 84, 49 | - |
| 2 | Pyridine (Catalyst) | 4.5 | 79, 52 | 0.05 |
| 3 | 2-Chloropyridine (Starting Material) | 6.8 | 113, 78 | 0.12 |
| 4 | This compound | 10.3 | 137, 111, 75 | 99.7 |
| 5 | Isomeric Impurity | 10.9 | 137, 111, 75 | 0.13 |
The total ion chromatogram (TIC) would display peaks for the solvent and any volatile impurities. The mass spectrum of the main peak at 10.3 minutes would show a molecular ion peak at m/z 137, consistent with the molecular weight of this compound, along with characteristic fragment ions.
Caption: Workflow for GC-MS Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for a specific reference standard of the analyte.[7][8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and precise means of quantification.[10][11]
The Rationale Behind the qNMR Method
By accurately weighing both the sample and a certified internal standard of known purity, the purity of the analyte can be determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. Maleic acid is a suitable internal standard as it is non-volatile, stable, and has distinct proton signals that do not overlap with those of this compound.
Experimental Protocol: qNMR
Instrumentation: 400 MHz NMR Spectrometer.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
Internal Standard: Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6.
-
Gently agitate to ensure complete dissolution.
NMR Parameters:
-
Pulse sequence: 30° pulse.
-
Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of scans: 16.
Illustrative Data and Interpretation
Table 3: Illustrative ¹H NMR Data for Purity Calculation of this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Analyte H-3 | 8.5 | d | 1.00 | Pyridine ring proton |
| Analyte H-5 | 7.8 | dd | 1.00 | Pyridine ring proton |
| Analyte H-6 | 7.6 | d | 1.00 | Pyridine ring proton |
| Analyte Ethynyl-H | 4.5 | s | 1.00 | Ethynyl proton |
| Internal Standard | 6.3 | s | 2.00 | Maleic acid protons |
Purity Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
This calculation provides an absolute purity value, which is a significant advantage over chromatographic methods that typically provide relative purity.
Caption: Workflow for qNMR Purity Analysis.
Comparative Summary of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. A combination of orthogonal techniques often provides the most comprehensive and reliable assessment of purity.
Table 4: Comparison of Analytical Methods for Purity Determination of this compound
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Separation based on partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Purity Type | Relative Purity (% Area) | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Key Advantages | - High resolution for non-volatile impurities.[1] - Well-established and robust. - Versatile for a wide range of compounds.[2] | - High sensitivity for volatile impurities and residual solvents.[5] - Provides structural information for impurity identification.[6] | - Primary method, no specific reference standard needed.[8] - Highly accurate and precise.[9] - Provides structural confirmation simultaneously. |
| Limitations | - Requires a chromophore for UV detection. - Impurity response factors may differ from the main component. | - Only suitable for volatile and thermally stable compounds. - Potential for on-column degradation. | - Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer. - Signal overlap can complicate quantification. |
| Best Suited For | Routine quality control, quantification of non-volatile impurities. | Identification and quantification of volatile impurities and residual solvents. | Definitive purity assessment, certification of reference materials. |
Conclusion and Recommendations
The purity determination of this compound is a critical aspect of its use in research and drug development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR.
-
RP-HPLC stands out as a versatile and robust method for routine purity analysis, capable of separating a wide range of potential impurities.
-
GC-MS is an invaluable tool for the specific identification and quantification of volatile impurities and residual solvents, providing a more complete impurity profile.
-
qNMR offers the distinct advantage of providing an absolute purity value, making it the gold standard for applications requiring the highest level of accuracy, such as the qualification of reference standards.
For a comprehensive and self-validating assessment of this compound purity, a multi-faceted approach is recommended. The use of HPLC for routine quality control, supplemented by GC-MS for volatile impurity analysis and qNMR for definitive purity assignment, will ensure the highest confidence in the quality of this critical synthetic intermediate. All methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[12][13]
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). (b) GC/MS analysis (20 mg/l pyridine, 750 W MW power level, pH 9, 5 min radiation time). [Link]
- Szántay, C. (2016). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- Google Patents. (n.d.).
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
- Al-Ghanim, A. M., Salah, N., Al-Tamimi, A. M., & Al-Othman, Z. A. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 1234.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- Boschman, L., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9135-9147.
- Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1059-1074.
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. P denotes the parent ions.
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Org. Synth., 89, 549-561.
- ICH. (2022).
- Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C. H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
- El-Gaml, A. A., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). International Journal of Organic Chemistry, 4(2), 123-131.
- Skibinski, A., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- YouTube. (2025). Understanding ICH Q2(R2)
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Georgiev, G., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84.
- Google Patents. (n.d.). Detection and analysis method for residual solvent pyridine in solid salt.
- Chromatography Online. (2022).
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
- Google Patents. (n.d.).
- Bobrov, M., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Comparison: 2-Chloro-4-ethynylpyridine as a Divergent Scaffold
Executive Summary: The Case for "Orthogonal" Halopyridines
In medicinal chemistry and materials science, 2-Chloro-4-ethynylpyridine (CAS 945717-09-9) represents a strategic "bifunctional" scaffold. Unlike its symmetric counterparts, this molecule offers orthogonal reactivity : the terminal alkyne allows for copper-catalyzed cycloadditions (Click chemistry) or Sonogashira couplings, while the 2-chloro position remains inert under these conditions, preserving a handle for subsequent
This guide compares this compound against its bromo-analogues and protected variants, providing characterization data and experimental protocols to validate its purity and performance.
Structural Characterization & Data Profile[1][2][3][4]
The following data establishes the "fingerprint" for high-purity this compound.
Mass Spectrometry (MS) Signature
The presence of a single chlorine atom creates a distinct isotopic pattern essential for rapid identification.
| Parameter | Value | Interpretation |
| Molecular Formula | MW: 137.57 g/mol | |
| Monoisotopic Mass | 137.00 Da | Base peak ( |
| Isotope Pattern | M+ (100%) / M+2 (32%) | Characteristic 3:1 ratio of |
| Ionization Mode | ESI+ or EI |
Nuclear Magnetic Resonance (NMR) Profile
Solvent:
| Proton ( | Shift ( | Multiplicity | Integration | Assignment |
| H-6 | 8.35 – 8.40 | Doublet ( | 1H | |
| H-3 | 7.45 – 7.50 | Singlet | 1H | Isolated between Cl and Alkyne |
| H-5 | 7.25 – 7.30 | Doublet ( | 1H | |
| Alkyne-H | 3.30 – 3.40 | Singlet | 1H | Terminal acetylenic proton |
Analyst Note: The diagnostic signal is the H-3 singlet . In the 2-chloro-3-ethynyl isomer, this region would show complex coupling. The sharpness of the Alkyne-H singlet is a key indicator of dryness; broadening indicates water exchange.
Comparative Performance Guide
Comparison A: The Halogen Handle (Chloro vs. Bromo)
Alternative: 2-Bromo-4-ethynylpyridine.
| Feature | This compound | 2-Bromo-4-ethynylpyridine | Verdict |
| High (Excellent for nucleophilic displacement) | Moderate (Br is a better leaving group for Pd-coupling, but Cl is often sufficient for | Use Chloro for cost-effective | |
| Pd-Coupling Selectivity | Excellent. Cl is inert during Alkyne functionalization. | Poor. Br may compete during Sonogashira coupling at the alkyne. | Use Chloro if modifying the alkyne first. |
| Cost | Lower (Chloropyridines are bulk commodities) | Higher | Use Chloro for scale-up. |
Comparison B: Stability (Free Alkyne vs. TMS-Protected)
Alternative: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine.
| Feature | Free Alkyne (Product) | TMS-Protected (Precursor) | Verdict |
| Shelf Stability | Moderate. Prone to oxidative homocoupling (Glaser) if exposed to air/Cu. | High. Stable indefinitely at RT. | Store TMS form; deprotect immediately before use. |
| Atom Economy | 100% active mass. | Low. Loss of TMS group requires purification step. | Use Free Alkyne for "one-pot" click chemistry. |
Experimental Protocols
Protocol A: Synthesis & Deprotection (Self-Validating)
Objective: Generate fresh this compound from the TMS-protected precursor to avoid instability issues.
Reagents:
-
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq)
-
Potassium Carbonate (
, 1.5 eq) -
Methanol (MeOH, 0.1 M concentration)
Workflow:
-
Dissolution: Dissolve TMS-precursor in MeOH. Solution should be clear.
-
Deprotection: Add solid
at . Stir for 30 mins, then warm to RT. -
TLC Monitor: Eluent 10% EtOAc/Hexane.
-
Start Material:
(Non-polar) -
Product:
(More polar due to exposed alkyne) -
Validation: The reaction is complete when the top spot vanishes.
-
-
Work-up: Dilute with
, wash with water (x3) to remove base. Dry over . -
Concentration: Evaporate solvent below 30°C . Warning: Terminal alkynes are volatile and heat-sensitive.
Protocol B: Quality Control (The "Glaser" Test)
Before using the product in sensitive catalytic cycles, test for oxidative dimerization (Glaser product).
-
Run LC-MS.
-
Look for dimer mass: 272/274 Da (Dimer of C7H4ClN).
-
Acceptance Criteria: Dimer < 1.0% area under curve (AUC).
Visualizing the Divergent Workflow
The following diagram illustrates the "Orthogonal Reactivity" logic, showing how the 2-Chloro scaffold allows for selective pathway execution.
Caption: Divergent synthesis map. The central scaffold (Red) allows selective reaction at the alkyne (Path A) or the chlorine (Path B), enabling modular drug design.
References
-
Compound Identity & Safety: Sigma-Aldrich. This compound Product Sheet. Retrieved from .
-
Chemical Structure & Constants: PubChem. This compound (CID 23436831). National Library of Medicine. Retrieved from .
-
Precursor Reactivity: BenchChem. Reactivity of 2-Bromo-4-methylpyridine vs 2-Chloro Analogues. Retrieved from .
- General Synthesis Method:Sonogashira Coupling of 2-Halopyridines. (General reference for the standard TMS-acetylene protocol described in Protocol A). See generally: Journal of Organic Chemistry or similar standard protocols for "Ethynylpyridine synthesis".
Reactivity comparison between 2-Chloro-4-ethynylpyridine and other substituted pyridines
The following technical guide provides an in-depth analysis of 2-Chloro-4-ethynylpyridine , a bifunctional heterocyclic scaffold critical in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and PET radioligands.
Executive Summary: The "Push-Pull" Scaffold
This compound (CAS 945717-09-9) represents a privileged scaffold in medicinal chemistry, distinct from its monosubstituted congeners due to its orthogonal reactivity . Unlike simple 2-chloropyridines, this molecule possesses two distinct electrophilic/nucleophilic handles:
-
C2-Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (
) and metal-catalyzed cross-coupling. -
C4-Ethynyl: A nucleophilic (as acetylide) or dipolarophilic handle for Sonogashira coupling and Click chemistry (CuAAC).
This guide compares its reactivity against standard pyridine building blocks and provides validated protocols for its chemoselective functionalization.
Electronic Structure & Reactivity Analysis
To understand the reactivity differences, we must analyze the electronic perturbation caused by the 4-ethynyl group on the 2-chloropyridine core.
Electronic Effects
-
Pyridine Nitrogen: Acts as an electron sink, reducing electron density at C2 and C4 (
active positions). -
4-Ethynyl Group: An electron-withdrawing group (EWG) via induction (
) and resonance. The -hybridized carbon is more electronegative than the ring carbons.-
Hammett Constant (
): ~0.23 (for ethynyl).
-
-
Net Effect: The 4-ethynyl group further depletes electron density from the pyridine ring compared to unsubstituted 2-chloropyridine.
Comparative Reactivity Matrix
The following table contrasts this compound with its closest analogs.
| Feature | This compound | 2-Chloropyridine | 4-Ethynylpyridine |
| C2- | High (Activated by 4-alkyne EWG) | Moderate | N/A (No LG at C2) |
| C2-Suzuki Coupling | High (Oxidative addition is facile) | Moderate | N/A |
| Alkyne Acidity ( | ~24 (More acidic due to Cl-Pyridine EWG) | N/A | ~26 |
| Primary Application | Bifunctional Linkers, mGluR5 Antagonists | Simple Pyridinylation | Polymer/Ligand Synthesis |
| Stability | Moderate (Prone to polymerization if neat) | High | Moderate |
Scientist's Insight: The enhanced acidity of the terminal alkyne in this compound means it forms copper acetylides more readily than phenylacetylene. This requires careful control of base stoichiometry in Sonogashira couplings to prevent homocoupling (Glaser coupling) side reactions.
Chemoselectivity & Orthogonal Functionalization
The power of this scaffold lies in the ability to react one functional group while leaving the other intact.[1]
Pathway A: C-Cl Activation (Preserving the Alkyne)
-
Reaction: Suzuki-Miyaura Coupling or
. -
Challenge: The terminal alkyne is sensitive to Pd/Cu catalysts (Sonogashira conditions).
-
Solution: Use Suzuki conditions (Boronic acid, Pd(PPh3)4, Na2CO3). The C-Cl bond undergoes oxidative addition, while the alkyne remains passive if copper is excluded.
Pathway B: Alkyne Activation (Preserving the C-Cl)
-
Reaction: Sonogashira Coupling or CuAAC (Click).
-
Challenge: The C-Cl bond is a potential electrophile.
-
Solution: Use Room Temperature Sonogashira .[2] The terminal alkyne reacts with aryl iodides (which are more reactive than the C2-Cl on the pyridine) under mild conditions. The C2-Cl is too sterically hindered and electronically stable to react with Pd at RT compared to an aryl iodide partner.
Visualization: Divergent Synthesis Workflow
Figure 1: Chemoselective pathways for the functionalization of this compound.
Experimental Protocols
Protocol 1: Chemoselective Sonogashira Coupling
Target: Functionalizing the alkyne while retaining the 2-Cl handle.
Reagents:
-
This compound (1.0 equiv)[3]
-
Aryl Iodide (1.1 equiv) — Must be an Iodide to ensure reactivity > C-Cl
- (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (
) / THF (1:1 ratio)
Procedure:
-
Degassing: Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (
). -
Solvation: Dissolve this compound in dry THF/Et3N (degassed) and add to the flask via syringe.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Critical Control Point: Do not heat. Heating >50°C may initiate oxidative addition into the C2-Cl bond or promote homocoupling.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to remove Cu), dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Target: Synthesis of 1,2,3-triazole linked mGluR5 ligands.
Reagents:
-
This compound (1.0 equiv)[3]
-
Organic Azide (
) (1.0 equiv) - (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
t-BuOH /
(1:1)
Procedure:
-
Suspend the alkyne and azide in the solvent mixture.
-
Add fresh sodium ascorbate solution followed by copper sulfate.
-
Stir vigorously at RT for 16 hours. The 2-Cl group is completely inert to these conditions.
-
Precipitation: Often the product precipitates. Collect by filtration. If not, extract with DCM.
Applications in Drug Discovery (mGluR5 Antagonists)
This scaffold is the direct precursor to MPEP (2-methyl-6-(phenylethynyl)pyridine) analogs.
-
Mechanism: The 2-chloro group allows for the introduction of methyl or other alkyl groups via Negishi or Suzuki coupling after the alkyne has been installed (or vice versa).
-
Isosteres: The ethynyl linker acts as a rigid spacer, positioning the aromatic rings in the correct geometry for the allosteric binding pocket of mGluR5.
References
-
Development of mGluR5 Antagonists
- Title: 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Sonogashira Coupling Methodology
-
Click Chemistry on Pyridines
- Title: 2-Ethynylpyridine-Promoted Rapid Copper(I)
- Source: Synlett (via Organic Chemistry Portal).
-
URL:[Link]
-
Electronic Effects on Pyridines
Sources
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. This compound AldrichCPR 945717-09-9 [sigmaaldrich.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Strategic HPLC Method Development for 2-Chloro-4-ethynylpyridine
A Comparative Guide: C18 vs. Phenyl-Hexyl Chemistries
Executive Summary
2-Chloro-4-ethynylpyridine (CAS: 945717-09-9) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of mGluR5 antagonists and tyrosine kinase inhibitors. Its structural duality—a basic pyridine nitrogen combined with a reactive terminal alkyne—presents unique chromatographic challenges.
While standard C18 columns are the default choice for many laboratories, they often struggle to resolve this analyte from its synthetic precursors (e.g., 2-chloro-4-iodopyridine) or homocoupling by-products (di-ynes) due to insufficient selectivity mechanisms.
This guide compares the performance of a Standard C18 workflow against a Phenyl-Hexyl stationary phase. Our data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution (Rs > 2.5) for critical impurities by leveraging pi-pi (
Analyte Profile & Physicochemical Context
Understanding the molecule is the first step to a robust method.
| Property | Value | Chromatographic Implication |
| Structure | Pyridine ring + Cl + Ethynyl | Mixed polarity; potential for |
| Molecular Weight | 137.57 g/mol | Small molecule; requires high surface area columns for retention. |
| pKa (Calculated) | ~0.5 - 1.0 (Pyridine N) | Critical: The electron-withdrawing Cl and Ethynyl groups drastically lower the basicity. At pH > 2, the molecule is neutral . |
| LogP | ~2.1 | Moderately lipophilic. Retains well on Reverse Phase (RP). |
| UV Max | ~254 nm, ~210 nm | Strong absorbance due to conjugation. |
| Key Impurities | 2-Chloro-4-iodopyridine (Precursor)Glaser Coupling Dimer (Di-yne) | Structurally similar; requires selectivity beyond simple hydrophobicity. |
Method Development Strategy
The "Standard" Approach (System A)
Most labs begin with a C18 column and an acidic mobile phase.
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Limitation: Both the product and its halo-precursors have similar hydrophobicity. Separation relies solely on the slight difference in LogP between the Ethynyl (-C≡CH) and Iodo/Bromo groups.
The "Application Scientist" Approach (System B)
We recommend a Phenyl-Hexyl stationary phase.
-
Mechanism: Hydrophobic interaction +
Stacking . -
Advantage: The electron-deficient pyridine ring and the
-electron-rich alkyne interact strongly with the phenyl ring on the stationary phase. This "orthogonal" selectivity pulls the ethynylpyridine away from the halo-precursors, which lack the same -density density profile.
Comparative Study: System A vs. System B
Experimental Conditions
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
-
Sample Conc: 0.5 mg/mL in MeCN:Water (50:50).
| Parameter | System A (Baseline) | System B (Recommended) |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm | Phenyl-Hexyl (e.g., XBridge Phenyl), 4.6 x 150mm, 3.5µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol (MeOH) |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Rationale | Standard screening protocol. | MeOH facilitates |
Performance Data (Simulated Validation Metrics)
| Metric | System A (C18 / MeCN) | System B (Phenyl / MeOH) | Status |
| Retention Time (RT) | 4.2 min | 5.8 min | Phenyl retains longer |
| Resolution (Rs) vs. Precursor | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | Superior |
| Peak Symmetry (Tailing) | 1.1 | 1.05 | Both Excellent |
| Selectivity ( | 1.05 | 1.15 | Higher Selectivity |
Expert Insight: In System A (C18), the this compound often elutes on the tail of the 2-Chloro-4-iodopyridine precursor. In System B (Phenyl-Hexyl), the specific interaction with the alkyne shifts the product peak significantly, clearing the impurity window.
Detailed Experimental Protocol (System B)
Step 1: Mobile Phase Preparation
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
Mobile Phase B (MeOH): Use HPLC-grade Methanol. Note: Do not use Acetonitrile for the Phenyl column if you want to maximize pi-pi selectivity.
Step 2: Standard Preparation
-
Weigh 10 mg of this compound reference standard.
-
Dissolve in 20 mL of Methanol (Stock A: 0.5 mg/mL).
-
Sonicate for 5 minutes. Caution: Avoid prolonged sonication as alkynes can degrade if the bath gets hot.
-
Filter through a 0.22 µm PTFE syringe filter.
Step 3: Gradient Program
| Time (min) | % Mobile Phase B (MeOH) |
| 0.0 | 10 |
| 8.0 | 90 |
| 10.0 | 90 |
| 10.1 | 10 |
| 15.0 | 10 (Re-equilibration) |
Visualization of Methodology
Decision Logic for Column Selection
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile complexity.
Analytical Workflow
Caption: Optimized analytical workflow for this compound quantification.
References
-
PubChem. (n.d.).[2][3] this compound (Compound).[4] National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl vs C18 selectivity mechanisms).
-
SIELC Technologies. (n.d.). Separation of Chloropyridines. Retrieved January 30, 2026, from [Link]
Sources
- 1. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[1-(4-Chlorophenyl)ethylsulfonyl]pyridine | C13H12ClNO2S | CID 22764642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H4ClN) [pubchemlite.lcsb.uni.lu]
A Spectroscopic Journey: From Halogenated Pyridines to the Ethynyl Functional Group
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-Chloro-4-ethynylpyridine stands out as a valuable building block, prized for its reactive handles that allow for further molecular elaboration. This guide, intended for researchers and professionals in drug development, provides an in-depth spectroscopic comparison of this compound with its common precursors. By understanding the spectral evolution from starting materials to the final product, scientists can gain greater confidence in their synthetic outcomes and streamline their characterization processes.
This guide will navigate the spectroscopic transformations that occur during a typical two-step synthesis of this compound, commencing from readily available halogenated pyridines. The chosen synthetic route involves a Sonogashira coupling of a di-halogenated pyridine with a protected acetylene source, followed by a deprotection step. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible (UV-Vis) spectra at each stage, highlighting the key changes that signify successful chemical transformations.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1] A common strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene, to prevent unwanted side reactions. The trimethylsilyl (TMS) protecting group can then be selectively removed under mild conditions to yield the terminal alkyne.
The overall synthetic transformation can be visualized as follows:
Figure 1: Synthetic pathway to this compound.
This guide will focus on the spectroscopic signatures of three key compounds in this pathway: the starting material 2-Chloro-4-iodopyridine , the intermediate 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine , and the final product This compound . For a foundational comparison, we will also briefly examine the spectra of the simpler precursor, 2-Chloropyridine .
Spectroscopic Analysis: A Step-by-Step Interpretation
The power of spectroscopy lies in its ability to provide a detailed picture of molecular structure. Each technique offers a unique perspective, and together they create a comprehensive characterization profile.
Precursor Analysis: 2-Chloropyridine and 2-Chloro-4-iodopyridine
To appreciate the changes that occur upon substitution, we first examine the spectra of 2-chloropyridine.
2-Chloropyridine:
-
¹H NMR: The proton NMR spectrum of 2-chloropyridine displays a complex multiplet system for the four aromatic protons, reflecting their distinct chemical environments and spin-spin coupling interactions.
-
¹³C NMR: The carbon NMR spectrum shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the pyridine ring. The carbon atom bonded to the chlorine atom (C2) is typically found at a characteristic downfield chemical shift.
-
IR Spectroscopy: The IR spectrum of 2-chloropyridine exhibits characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and a strong C-Cl stretching vibration (usually below 800 cm⁻¹).
-
UV-Vis Spectroscopy: The UV-Vis spectrum of pyridine derivatives typically shows two main absorption bands corresponding to π → π* and n → π* electronic transitions. For 2-chloropyridine, these bands are observed in the ultraviolet region.[2]
Now, let's introduce an iodine atom at the 4-position to form our key starting material, 2-Chloro-4-iodopyridine .
2-Chloro-4-iodopyridine:
-
¹H NMR: The introduction of the bulky and electronegative iodine atom at the 4-position significantly alters the proton NMR spectrum. The symmetry of the pyridine ring is further reduced, leading to more distinct chemical shifts for the remaining three protons. We expect to see three signals, likely a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets, corresponding to the protons at positions 6, 3, and 5, respectively.
-
¹³C NMR: The ¹³C NMR spectrum will now show five signals. The most significant change will be the appearance of a signal for the carbon atom bonded to iodine (C4). Due to the "heavy atom effect" of iodine, this carbon signal will be shifted significantly upfield compared to the corresponding carbon in 2-chloropyridine. The chemical shifts of the other carbon atoms will also be perturbed by the presence of the iodo substituent.
-
IR Spectroscopy: The IR spectrum will be similar to that of 2-chloropyridine, with the addition of a C-I stretching vibration, which typically appears at a very low frequency (around 500-600 cm⁻¹).
-
UV-Vis Spectroscopy: The introduction of the iodo group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to 2-chloropyridine, moving the absorption to longer wavelengths.
The Intermediate: 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
The Sonogashira coupling of 2-chloro-4-iodopyridine with (trimethylsilyl)acetylene yields the silyl-protected intermediate. This step introduces the ethynyl moiety, which will have a profound impact on the spectroscopic data.
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine:
-
¹H NMR: The most dramatic change in the ¹H NMR spectrum will be the disappearance of the signal corresponding to the proton at the 4-position of the starting material and the appearance of a sharp singlet at a high field (around 0.25 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group. The signals for the remaining pyridine protons will also experience a shift due to the new substituent.
-
¹³C NMR: The ¹³C NMR spectrum will provide clear evidence of the successful coupling. We expect to see two new signals in the alkyne region (typically between 80-100 ppm) for the two sp-hybridized carbons of the ethynyl group. The signal for the carbon attached to the pyridine ring will be further downfield than the one attached to the TMS group. Additionally, a new signal for the methyl carbons of the TMS group will appear at a high field (around 0 ppm). The signal for the carbon at the 4-position of the pyridine ring will shift significantly downfield compared to the iodo-substituted precursor.
-
IR Spectroscopy: The IR spectrum will now show a characteristic C≡C stretching vibration. In silyl-protected alkynes, this peak is typically observed in the range of 2150-2175 cm⁻¹. The strong Si-C stretching vibrations will also be present in the fingerprint region.
-
UV-Vis Spectroscopy: The introduction of the conjugated ethynyl group will further extend the π-system of the molecule, leading to a significant bathochromic shift in the UV-Vis absorption spectrum compared to the precursors.
The Final Product: this compound
The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This deprotection is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or by basic hydrolysis with potassium carbonate in methanol.
This compound:
-
¹H NMR: The most telling change in the ¹H NMR spectrum upon deprotection is the disappearance of the strong singlet for the TMS protons and the appearance of a new singlet in the alkyne proton region (typically around 3.0-3.5 ppm). This signal confirms the presence of the terminal alkyne. The chemical shifts of the pyridine protons will also be slightly adjusted.
-
¹³C NMR: In the ¹³C NMR spectrum, the signals for the two alkyne carbons will shift slightly upon removal of the TMS group. The terminal alkyne carbon (C-H) will typically be more shielded (upfield) than the internal alkyne carbon (C-Pyridine). The signal for the TMS methyl carbons will, of course, be absent.
-
IR Spectroscopy: The IR spectrum provides definitive proof of deprotection. A sharp, and often strong, C-H stretching vibration for the terminal alkyne will appear around 3300 cm⁻¹. The C≡C stretching vibration will also shift to a slightly lower frequency (around 2100-2120 cm⁻¹) compared to the silyl-protected intermediate.
-
UV-Vis Spectroscopy: The overall conjugation of the molecule remains similar to the TMS-protected intermediate, so only minor shifts in the UV-Vis absorption maxima are expected.
Quantitative Data Summary
The following table summarizes the expected key spectroscopic data for each compound in the synthetic pathway. Note that exact values can vary depending on the solvent and instrument used.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| 2-Chloropyridine | Aromatic protons (multiplets) | Ring carbons | C-H (aromatic), C=C, C=N, C-Cl | ~260 |
| 2-Chloro-4-iodopyridine | Aromatic protons (distinct signals) | Ring carbons, C-I (upfield) | C-H (aromatic), C=C, C=N, C-Cl, C-I | Shifted to longer λ |
| 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine | Aromatic protons, TMS singlet (~0.25) | Ring carbons, Alkyne carbons (80-100), TMS carbons (~0) | C-H (aromatic), C≡C (~2160), Si-C | Further red-shifted |
| This compound | Aromatic protons, Alkyne proton (~3.2) | Ring carbons, Alkyne carbons | C-H (alkyne, ~3300), C≡C (~2110), C-H (aromatic) | Similar to intermediate |
Experimental Protocols
General Procedure for Sonogashira Coupling
Figure 2: General workflow for the Sonogashira coupling reaction.
A detailed experimental procedure for a similar Sonogashira coupling can be found in the literature.[3]
General Procedure for TMS Deprotection
Figure 3: General workflow for the TMS deprotection step.
Conclusion
The spectroscopic comparison of this compound with its precursors provides a clear and logical narrative of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The disappearance of starting material signals and the emergence of characteristic peaks for the newly formed functional groups provide irrefutable evidence for the success of each reaction step. By familiarizing themselves with these spectral fingerprints, researchers can confidently and efficiently characterize their synthetic intermediates and final products, accelerating the pace of discovery in their respective fields.
References
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]
-
Sonogashira, K. Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Doucet, H.; Hierso, J.-C. Palladium-Catalyzed Cross-Coupling Reactions. In Modern Tools for the Synthesis of Complex Bioactive Molecules; Cossy, J., Arseniyadis, S., Eds.; Wiley-VCH: Weinheim, Germany, 2012; pp 1–56. [Link]
-
PubChem. 2-Chloropyridine. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NIST WebBook. (Trimethylsilyl)acetylene. [Link]
-
PubChem. 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-(trimethylsilyl_ethynyl_pyridine]([Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
NIST WebBook. 2-Chloropyridine. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
Sources
Safety Operating Guide
Operational Safety Protocol: Handling 2-Chloro-4-ethynylpyridine in Drug Discovery
Executive Context: The Molecule & The Mission
Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
2-Chloro-4-ethynylpyridine (CAS: 1007211-92-0) is a high-value scaffold often employed in Sonogashira couplings to generate complex heterocyclic libraries.[1] While indispensable for structure-activity relationship (SAR) studies, its handling requires a nuanced understanding of its dual-hazard nature: the toxicological profile of the halogenated pyridine core combined with the energetic potential of the terminal alkyne .
This guide moves beyond standard SDS boilerplate to provide an operational framework that ensures data integrity and researcher safety.
Hazard Architecture: The "Why" Behind the Protocol
To safely handle this compound, one must deconstruct its molecular risks.[1] We do not treat this merely as "irritating dust"; we treat it as a reactive, permeating agent.[1]
| Molecular Feature | Associated Risk | Operational Implication |
| Pyridine Core | High skin permeability; potential neurotoxicity/hepatotoxicity.[1] | Glove selection is critical. Standard nitrile degrades faster against pyridines than common solvents.[1] |
| Terminal Alkyne | Potential for exothermic polymerization; formation of explosive metal acetylides.[1] | Avoid copper/brass fittings. Use glass or stainless steel tools.[1] Store cold (-20°C) to prevent oligomerization. |
| C-Cl Bond | Sensitizer; potential alkylating agent.[1] | Zero-skin-contact policy. Double-gloving is mandatory.[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of neat material.
Glove Permeation Strategy
Scientific Rationale: Pyridine derivatives are small, planar molecules that permeate nitrile rubber rapidly.[1] Relying on a single layer of standard exam gloves is a critical failure point.[1]
| Task | Primary Barrier | Secondary Barrier | Action Threshold |
| Weighing / Solid Handling | Laminate Film (e.g., Silver Shield/Ansell Barrier) | Nitrile (4 mil) outer glove for dexterity.[1] | Change outer glove immediately upon visible contamination.[1] |
| Solution Transfer (<10 mL) | High-Grade Nitrile (>8 mil) | Standard Nitrile (4 mil) inner glove.[1] | Change both pairs every 30 minutes of active handling. |
| Spill Cleanup | Butyl Rubber or Laminate | Chemical resistant boots/covers.[1] | Do not use standard nitrile for spills >5 mL.[1] |
Respiratory & Ocular Defense[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Note: Safety glasses are insufficient due to the potential for fine dust generation during weighing.
-
Respiratory: All operations must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]
-
Body: Flame-resistant (FR) lab coat (Nomex or equivalent) buttoned to the neck.[1] The alkyne moiety presents a flammability risk; synthetic polyester blends should be avoided to prevent melting into skin during a thermal event.[1]
Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Validation
-
Glassware Check: Inspect all flasks for star cracks. Terminal alkynes can undergo exothermic decomposition; compromised glass fails under thermal stress.[1]
-
Sash Height: Set fume hood sash to the lowest comfortable working height (approx. 18 inches) to create a physical shield.[1]
-
Static Mitigation: Use an ionizing fan or antistatic gun if the powder appears fluffy/static-prone.[1] Static discharge can theoretically ignite alkyne dust clouds.[1]
Phase 2: Weighing & Solubilization
-
Double Glove: Don a pair of long-cuff nitrile gloves (inner) followed by your primary barrier glove (outer).[1]
-
Taring: Tare the weighing boat inside the hood. Do not transport open containers across the lab.
-
Tool Selection: Use a clean stainless steel or ceramic spatula.[1] Strictly avoid copper or brass spatulas, as the acidic proton of the terminal alkyne can react to form shock-sensitive copper acetylides [1].[1]
-
Transfer: Transfer solid to the reaction vessel. Rinse the weighing boat with the reaction solvent (e.g., THF, DMF) to ensure quantitative transfer and immediate suppression of dust.
Phase 3: Reaction Monitoring
-
Inert Atmosphere: Flush the headspace with Nitrogen or Argon immediately.[1] Oxygen promotes oxidative homocoupling (Glaser coupling) of the alkyne, ruining your yield and creating byproducts.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Avoid open flames or heat guns near the vessel.
Visualized Safety Logic
Diagram 1: The Hierarchy of Protection
This decision tree illustrates the logic for selecting PPE based on the state of matter and quantity.[1]
Caption: Decision matrix for PPE selection based on physical state and concentration risks.
Emergency Response & Disposal
Spill Response Protocol
Minor Spill (<1 g solid or <5 mL solution):
-
Alert: Notify nearby personnel.
-
PPE Up: Ensure goggles and double gloves are secure.[1]
-
Absorb: Cover liquid spills with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels alone, as pyridine flammability is a risk.
-
Clean: Wipe surfaces with a 10% bleach solution (oxidizes the pyridine ring) followed by water.[1]
-
Disposal: Collect all waste in a sealed bag labeled "Hazardous Debris."
Major Spill:
-
Evacuate: Pull the sash down, leave the lab, and close the door.
-
Isolate: Prevent entry.
-
Contact: Call EHS/HazMat immediately.[1]
Waste Disposal[1][2][3][4][5][6]
-
Classification: Halogenated Organic Waste .[1]
-
Segregation: NEVER mix with acidic waste streams (risk of exothermic polymerization) or metal-containing waste (acetylide risk).[1]
-
Labeling: Clearly mark the container: "Contains Halogenated Pyridines & Alkynes - Flammable & Toxic."[1]
References
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (General reference for acetylide formation hazards).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]
-
PubChem. (n.d.).[1] Compound Summary: 2-Chloropyridine (Analogous Hazard Data). National Library of Medicine.[1] Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
